Product packaging for 3-(Morpholine-4-sulfonyl)benzylamine(Cat. No.:CAS No. 933989-32-3)

3-(Morpholine-4-sulfonyl)benzylamine

Cat. No.: B1368016
CAS No.: 933989-32-3
M. Wt: 256.32 g/mol
InChI Key: PYSTYMQELDDEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Morpholine-4-sulfonyl)benzylamine is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3S B1368016 3-(Morpholine-4-sulfonyl)benzylamine CAS No. 933989-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-morpholin-4-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSTYMQELDDEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588516
Record name 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933989-32-3
Record name 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-(Morpholine-4-sulfonyl)benzylamine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-(Morpholine-4-sulfonyl)benzylamine is a key structural motif in modern medicinal chemistry, integrating two privileged fragments: the morpholine ring and an aromatic sulfonamide. The morpholine moiety is frequently employed to enhance aqueous solubility, modulate pharmacokinetics, and improve metabolic stability, making it a valuable component in drug design, particularly for central nervous system (CNS) targets.[1][2] The sulfonamide group acts as a versatile hydrogen bond acceptor and can form critical interactions with biological targets.[3][4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its thorough characterization, and explains the scientific rationale behind the chosen methodologies, reflecting best practices in process development and structural elucidation.

Strategic Importance in Drug Discovery

The convergence of the benzylamine, sulfonamide, and morpholine scaffolds in a single molecule creates a compound with significant potential as a building block for pharmaceutical libraries. Benzylamine-derived sulfonamides have shown potent inhibitory activity against various enzymes, including thrombin.[5] Furthermore, morpholine-based aryl sulfonamides have been successfully developed as selective inhibitors for targets like the Nav1.7 sodium channel, which is implicated in pain pathways.[6] The specific 3-substitution pattern on the phenyl ring provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents a reliable method to access this high-value intermediate in high purity.

Recommended Synthetic Pathway

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 3-cyanobenzenesulfonyl chloride. This strategy prioritizes the early and stable installation of the sulfonamide moiety, followed by the chemical reduction of a nitrile precursor to the desired primary amine. This approach avoids potential complications of handling a free benzylamine group during the sulfonylation step.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitrile Reduction A 3-Cyanobenzenesulfonyl Chloride C 3-(Morpholine-4-sulfonyl)benzonitrile A->C Pyridine, DCM 0°C to rt B Morpholine B->C D This compound (Target Molecule) C->D BH3•THF or LiAlH4 THF, Reflux

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

The initial step involves a nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and morpholine.

  • Causality and Experimental Choices:

    • Reagents: Morpholine serves as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

    • Base: Pyridine or triethylamine is used as an acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the morpholine, rendering it non-nucleophilic. The tertiary amine base neutralizes the HCl in situ, forming a salt and driving the reaction to completion.

    • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves the starting materials.

    • Temperature Control: The reaction is initiated at 0°C. The addition of the sulfonyl chloride to the amine solution is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures controlled reaction kinetics.

Step 2: Reduction to this compound

The intermediate benzonitrile is subsequently reduced to the target primary amine.

  • Causality and Experimental Choices:

    • Reducing Agent: Borane-tetrahydrofuran complex (BH₃•THF) is a highly effective and selective reagent for the reduction of nitriles to primary amines. It is generally preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when other potentially reducible functional groups are present, although the sulfonamide is typically stable to these conditions.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for borane reductions, as it is inert to the reagent and effectively solvates the borane complex.

    • Workup: The reaction is carefully quenched with methanol followed by acidic workup (e.g., with HCl) to hydrolyze the intermediate borane-amine complexes and protonate the resulting amine, facilitating its isolation as a hydrochloride salt. Subsequent neutralization with a base liberates the free amine.

Purification and Isolation Protocol

Post-synthesis, a rigorous purification protocol is essential to ensure the compound meets the high-purity standards required for drug development.

  • Aqueous Workup: Following the reduction, the crude reaction mixture is subjected to an aqueous workup. This involves partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with a dilute acid, water, and then brine to remove inorganic byproducts and unreacted starting materials.[7]

  • Drying and Concentration: The isolated organic phase is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Chromatography: The final purification is achieved via flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., by adding methanol to a dichloromethane solution), is employed to separate the target compound from any remaining impurities. The progress is monitored by Thin-Layer Chromatography (TLC).

Characterization and Structural Elucidation

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis Start Purified Compound NMR ¹H & ¹³C NMR Start->NMR Structure MS Mass Spectrometry Start->MS Mass IR FT-IR Spectroscopy Start->IR Functional Groups HPLC HPLC Start->HPLC Purity >95% Data Structural Confirmation & Purity Assay NMR->Data MS->Data IR->Data HPLC->Data

Caption: Workflow for structural and purity verification.

Spectroscopic Data

The following table summarizes the expected analytical data for the title compound.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.8-7.5 ppm (m, 4H, Ar-H), 3.89 ppm (s, 2H, Ar-CH₂-N), 3.68 ppm (t, 4H, morpholine -O-CH₂-), 2.98 ppm (t, 4H, morpholine -N-CH₂-), 1.60 ppm (br s, 2H, -NH₂)
¹³C NMR Chemical Shift (δ)~144.0 (Ar-C), 136.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-CH), 124.5 (Ar-CH), 66.2 (morpholine -O-CH₂-), 46.0 (morpholine -N-CH₂-), 45.8 (Ar-CH₂)
Mass Spec. m/z (ESI+)Calculated for C₁₁H₁₆N₂O₃S: 256.09. Found: 257.10 [M+H]⁺
FT-IR Wavenumber (cm⁻¹)3350-3280 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1340 & 1160 (S=O stretch, sulfonamide), 1115 (C-O-C stretch, morpholine)
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. Key signals include the distinct multiplets of the 1,3-disubstituted aromatic ring, the singlet for the benzylic protons (CH₂), and the two characteristic triplets for the morpholine ring protons. The broad singlet for the NH₂ protons is also diagnostic. ¹³C NMR confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observation of the protonated molecular ion [M+H]⁺ at m/z 257.10 corroborates the molecular formula C₁₁H₁₆N₂O₃S.[8][9]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy confirms the presence of key functional groups. The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching of the primary amine will appear as a medium intensity doublet in the 3350-3280 cm⁻¹ region.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of final compounds. Using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid), the purity of this compound should be determined to be ≥95% for use in subsequent biological assays or advanced synthetic steps.

Safety, Handling, and Storage

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as sulfonyl chlorides are corrosive and moisture-sensitive. Borane-THF is flammable and reacts with water.

  • Storage: The final compound, this compound, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Detailed Experimental Protocols

Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (1.1 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, quench the reaction with 1M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from isopropanol or by flash column chromatography to afford the title intermediate as a white solid.

Synthesis of this compound
  • To a dry, nitrogen-flushed round-bottom flask, add 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 2.5 eq) via syringe.

  • After addition, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 2M HCl (aq) and stir the mixture at room temperature for 1 hour.

  • Basify the solution to pH > 10 with 3M NaOH (aq).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 0-10% methanol in DCM) to yield this compound as a viscous oil or low-melting solid.

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound, a valuable building block for drug discovery. The two-step process is scalable and utilizes standard laboratory reagents and techniques. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, provides a robust framework for structural confirmation and quality control, ensuring the material is suitable for its intended application in the development of novel therapeutics.

References

Preparation of 3-(Morpholine-4-sulfonyl)benzylamine Derivatives and Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(morpholine-4-sulfonyl)benzylamine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as inhibitors of enzymes such as thrombin.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogs, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves two main approaches:

  • Late-stage introduction of the benzylamine moiety: This strategy focuses on first constructing the 3-(morpholine-4-sulfonyl)benzene core, followed by the conversion of a functional group at the 3-position into an amine.

  • Early introduction of a protected benzylamine: In this approach, a protected benzylamine derivative is used as the starting material, and the morpholine-4-sulfonyl group is introduced subsequently.

The choice of strategy often depends on the availability of starting materials and the desired complexity of the final analogs.

Strategy 1: Late-Stage Amination

This is a widely employed and versatile approach. A common pathway involves the reduction of a nitrile or a nitro group at the 3-position of the benzene ring.

Synthesis via Nitrile Reduction

A key intermediate for this route is 3-(morpholine-4-sulfonyl)benzonitrile. The synthesis of this intermediate and its subsequent reduction to the desired benzylamine is outlined below.

Workflow for Synthesis via Nitrile Reduction

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 3-Cyanobenzenesulfonyl chloride 3-Cyanobenzenesulfonyl chloride 3-(Morpholine-4-sulfonyl)benzonitrile 3-(Morpholine-4-sulfonyl)benzonitrile 3-Cyanobenzenesulfonyl chloride->3-(Morpholine-4-sulfonyl)benzonitrile Morpholine, Base (e.g., Triethylamine) DCM, 0°C to rt This compound This compound 3-(Morpholine-4-sulfonyl)benzonitrile->this compound Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Solvent (e.g., THF or EtOH)

Caption: Synthetic workflow for this compound via nitrile reduction.

Detailed Experimental Protocol: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

  • Reaction Setup: To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(morpholine-4-sulfonyl)benzonitrile.

Detailed Experimental Protocol: Reduction of 3-(Morpholine-4-sulfonyl)benzonitrile

  • Reaction Setup: To a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) in THF dropwise.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sulfonylation: The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction of the sulfonyl chloride with morpholine, driving the reaction to completion. DCM is a good solvent as it is inert and dissolves the reactants well.

  • Reduction: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous solvent like THF as LiAlH₄ reacts violently with water. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a milder alternative.

Strategy 2: Synthesis from a Protected Benzylamine

This approach is advantageous when diverse modifications on the morpholine-4-sulfonyl moiety are desired. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.

Workflow for Synthesis from a Protected Benzylamine

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection N-Boc-3-aminobenzylamine N-Boc-3-aminobenzylamine N-Boc-3-(chlorosulfonyl)benzylamine N-Boc-3-(chlorosulfonyl)benzylamine N-Boc-3-aminobenzylamine->N-Boc-3-(chlorosulfonyl)benzylamine Chlorosulfonic acid 0°C N-Boc-3-(morpholine-4-sulfonyl)benzylamine N-Boc-3-(morpholine-4-sulfonyl)benzylamine N-Boc-3-(chlorosulfonyl)benzylamine->N-Boc-3-(morpholine-4-sulfonyl)benzylamine Morpholine, Base DCM This compound This compound N-Boc-3-(morpholine-4-sulfonyl)benzylamine->this compound Acid (e.g., TFA or HCl) DCM or Dioxane

Caption: Synthetic workflow starting from a protected benzylamine.

Detailed Experimental Protocol: Synthesis of N-Boc-3-(morpholine-4-sulfonyl)benzylamine

  • Chlorosulfonylation: Cool chlorosulfonic acid (5.0 eq) to 0 °C. Add N-Boc-3-aminobenzylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-(chlorosulfonyl)benzylamine.

  • Sulfonamide Formation: Dissolve the crude sulfonyl chloride in DCM and cool to 0 °C. Add morpholine (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature overnight.

  • Purification: Wash the reaction mixture with water and brine. Dry and concentrate the organic layer. Purify the residue by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-3-(morpholine-4-sulfonyl)benzylamine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours. Concentrate the mixture and neutralize with a base to obtain the final product.

Causality Behind Experimental Choices:

  • Chlorosulfonylation: Chlorosulfonic acid is a strong electrophile that reacts with the aromatic ring to introduce the sulfonyl chloride group. The reaction is highly exothermic and requires careful temperature control.

  • Boc Protection: The Boc group protects the benzylamine from reacting with chlorosulfonic acid and during the subsequent sulfonamide formation. It is easily removed under acidic conditions.[2]

  • Deprotection: TFA is a strong acid that efficiently cleaves the Boc protecting group.

Synthesis of Analogs

The synthetic routes described above can be readily adapted to prepare a wide range of analogs.

Analogs with Substituted Benzene Rings

Substituted starting materials, such as substituted 3-cyanobenzenesulfonyl chlorides or N-Boc-3-aminobenzylamines, can be used to introduce various functional groups onto the benzene ring.

Analogs with Modified Morpholine Rings

Instead of morpholine, other cyclic secondary amines (e.g., piperidine, piperazine) can be reacted with the sulfonyl chloride intermediate to generate diverse sulfonamide derivatives.

Table 1: Examples of Synthesized Analogs and Yields

Starting Material (Strategy 1)AmineProductYield (%)
3-Cyano-4-fluorobenzenesulfonyl chlorideMorpholine4-Fluoro-3-(morpholine-4-sulfonyl)benzonitrile94
3-Cyanobenzenesulfonyl chloridePiperidine3-(Piperidine-1-sulfonyl)benzonitrile85-95
3-Cyanobenzenesulfonyl chlorideN-Boc-piperazineN-Boc-4-(3-cyanophenylsulfonyl)piperazine90-98

Yields are representative and may vary based on reaction conditions.

Conclusion

The synthesis of this compound and its derivatives can be achieved through versatile and efficient synthetic strategies. The choice between a late-stage amination approach and a route starting from a protected benzylamine provides flexibility for accessing a wide array of analogs for drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholine-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of morpholine-containing sulfonamides. By integrating theoretical foundations with practical insights, this document serves as a valuable resource for understanding the solid-state properties of this important class of molecules and leveraging that knowledge for rational drug design.

The Significance of Morpholine-Containing Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] When coupled with a morpholine moiety, the resulting molecule often exhibits advantageous physicochemical and pharmacological properties. Morpholine is a privileged scaffold in drug design, known for improving aqueous solubility, metabolic stability, and providing a versatile handle for synthetic modification.[2] Its unique conformational flexibility and ability to participate in hydrogen bonding can significantly influence a molecule's interaction with biological targets and its solid-state characteristics.[3][4] Understanding the three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships that govern crucial pharmaceutical attributes like stability, dissolution rate, and bioavailability.[5]

The Cornerstone of Solid-State Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[6] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the crystal. This wealth of data allows for a thorough analysis of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.[6]

Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to ensure the quality and integrity of the final structural model.

SC-XRD_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Morpholine-Containing Sulfonamide crystallization Crystal Growth synthesis->crystallization Purification crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Structural Features validation->analysis Intermolecular_Interactions Figure 2: Key Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B S1 S O1 O S1->O1 O2 O S1->O2 N1 N S1->N1 C_phenyl Phenyl Ring S1->C_phenyl Morpholine1 Morpholine Ring N1->Morpholine1 Morpholine2 Morpholine Ring C_H C-H Morpholine2->C_H C_H->O1 C-H...O Interaction

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholine-4-sulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of modern drug discovery and materials science, the morpholine and benzenesulfonamide moieties stand out as privileged structures, consistently appearing in a diverse array of biologically active compounds and functional materials.[1][2] The strategic combination of these two pharmacophores in 3-(Morpholine-4-sulfonyl)benzylamine results in a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and robust, field-proven methodologies for its further investigation. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide integrates known information with predicted values and detailed, generalized protocols based on established methods for structurally analogous compounds. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to unlock the full potential of this compound in their scientific endeavors.

Molecular Identity and Core Physicochemical Characteristics

This compound, identified by the CAS number 933989-32-3, is a substituted benzylamine derivative.[3] The molecule features a benzylamine core, with a morpholine-4-sulfonyl group attached at the meta position of the benzene ring. This unique structural arrangement imparts a specific set of physicochemical properties that are crucial for its behavior in biological and chemical systems.

A fundamental understanding of these properties is the bedrock of any research and development effort. The following table summarizes the key molecular and physicochemical parameters for this compound. It is important to note that while some properties are established, others, such as pKa and logP, are often predicted using computational models in the absence of direct experimental data.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃S[3]
Molar Mass 256.32 g/mol [3]
CAS Number 933989-32-3[3]
Appearance Predicted to be a solid[4]
Predicted pKa (amine) ~9.0 - 9.5Based on substituted benzylamines[5][6]
Predicted logP ~0.5 - 1.5Based on sulfonamide derivatives[7][8][9][10]
Storage Conditions Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[3][11]

Molecular Structure:

Caption: 2D structure of this compound.

Experimental Protocols for Physicochemical Profiling

A comprehensive understanding of a compound's solubility, pKa, and lipophilicity is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following section outlines detailed, standardized protocols for the experimental determination of these critical parameters.

Aqueous and Organic Solubility Determination

Rationale: Solubility is a critical factor influencing oral bioavailability and formulation development.[12] Both thermodynamic and kinetic solubility assays provide valuable, complementary information. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is more indicative of the behavior of a compound in high-throughput screening and early formulation studies.

Experimental Workflow:

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess solid to solvent thermo_equilibrate Equilibrate (e.g., 24-48h) with shaking/stirring thermo_start->thermo_equilibrate thermo_separate Separate solid and liquid (centrifugation/filtration) thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration in supernatant (e.g., HPLC-UV) thermo_separate->thermo_quantify kinetic_start Prepare DMSO stock solution kinetic_dilute Add stock to aqueous buffer kinetic_start->kinetic_dilute kinetic_precipitate Incubate to allow precipitation (e.g., 2-24h) kinetic_dilute->kinetic_precipitate kinetic_measure Measure concentration of soluble fraction (e.g., nephelometry, HPLC-UV) kinetic_precipitate->kinetic_measure

Caption: Workflow for thermodynamic and kinetic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or mM).

pKa Determination by Potentiometric Titration

Rationale: The ionization state of a molecule at physiological pH, governed by its pKa, profoundly influences its solubility, permeability, and target binding. For this compound, the primary amine is the most likely ionizable group. Potentiometric titration is a classic and reliable method for pKa determination.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic.

  • Titration: Titrate the sample solution with the titrant, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

LogP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.

Step-by-Step Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in the aqueous or octanol phase. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions for the formation of sulfonamides and the conversion of functional groups. A plausible synthetic route is outlined below.

Synthetic Workflow:

Synthesis_Workflow start 3-Cyanobenzenesulfonyl chloride step1 Sulfonamide Formation (Morpholine, base) start->step1 intermediate 3-Cyano-N-morpholinobenzenesulfonamide step1->intermediate step2 Nitrile Reduction (e.g., LiAlH4 or catalytic hydrogenation) intermediate->step2 product This compound step2->product

Caption: A potential synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Generalized):

Step 1: Synthesis of 3-Cyano-N-morpholinobenzenesulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add a base, such as triethylamine or pyridine, to the morpholine solution. Slowly add a solution of 3-cyanobenzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Benzylamine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF or diethyl ether at 0°C.

  • Addition of Intermediate: Slowly add a solution of 3-cyano-N-morpholinobenzenesulfonamide in the same anhydrous solvent to the suspension of the reducing agent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting precipitate and wash it with the reaction solvent.

  • Purification: Combine the filtrate and washings, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing it.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following section details standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Analytical Workflow:

HPLC_Workflow sample_prep Sample Preparation (Dissolve in mobile phase or suitable solvent) injection Injection onto HPLC System sample_prep->injection separation Separation on a Reversed-Phase Column (e.g., C18) with a suitable mobile phase injection->separation detection Detection (e.g., UV-Vis Detector) separation->detection data_analysis Data Analysis (Retention time, peak area) detection->data_analysis

Caption: A general workflow for the HPLC analysis of this compound.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm, determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

This method can be optimized for resolution, peak shape, and run time, and must be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[13][14][15][16]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the morpholine ring. The chemical shifts and coupling patterns would confirm the substitution pattern and the integrity of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The high-resolution mass spectrum would confirm the elemental composition.

Potential Applications and Future Directions

The structural motifs present in this compound suggest a range of potential biological activities. Benzenesulfonamide derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][17][18][19] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[1]

Given these precedents, this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Further research should focus on a comprehensive biological evaluation of this compound in various disease models to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available, this guide offers robust, generalized protocols for its synthesis, characterization, and the experimental determination of its key physicochemical parameters. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the potential of this promising chemical entity.

References

Unraveling the Bioactive Landscape of Sulfonylbenzylamines: A Technical Guide to Theoretical DFT Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the application of Density Functional Theory (DFT) in the study of sulfonylbenzylamine compounds. Moving beyond a mere procedural outline, this document delves into the causal relationships behind computational choices, offering a framework for robust, self-validating theoretical studies that accelerate the drug discovery pipeline.

Section 1: The Sulfonylbenzylamine Scaffold - A Privileged Motif in Medicinal Chemistry

The sulfonylbenzylamine core, characterized by a sulfonamide group linking a benzyl and another aryl or alkyl moiety, is a cornerstone in modern medicinal chemistry. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond and enabling strong interactions with biological targets.[1][2] This has led to the development of sulfonylbenzylamine-based inhibitors for a wide range of enzymes implicated in human diseases.

Historically, the development of sulfonamide-based drugs has been a triumph of medicinal chemistry, leading to antibacterial agents and diuretics.[1][2] The sulfonylbenzylamine subclass has seen a resurgence with the discovery of potent and selective inhibitors for enzymes such as caspases, implicated in apoptosis, and carbonic anhydrases, involved in physiological processes like pH regulation and tumorigenesis. The structural rigidity and synthetic tractability of the sulfonylbenzylamine scaffold make it an ideal candidate for structure-based drug design.

Section 2: The Imperative of Theoretical Modeling - Why DFT?

In the contemporary drug discovery paradigm, computational chemistry is an indispensable tool for the rational design of novel therapeutics.[3][4] Among the quantum mechanical methods, Density Functional Theory (DFT) has emerged as a powerful and widely adopted approach due to its favorable balance of accuracy and computational cost.[5] DFT allows for the precise calculation of the electronic structure of molecules, providing invaluable insights into their reactivity, stability, and intermolecular interactions.[6]

For sulfonylbenzylamine compounds, DFT studies serve several critical purposes:

  • Elucidation of Structure-Activity Relationships (SAR): By calculating quantum chemical descriptors, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular properties with biological activity.[7]

  • Rationalization of Binding Modes: DFT-optimized geometries and calculated electronic properties can be integrated with molecular docking studies to provide a more accurate picture of how a ligand interacts with its protein target.[3]

  • Prediction of Physicochemical Properties: DFT can be employed to predict properties crucial for drug development, such as pKa, solubility, and metabolic stability.[8]

  • Guidance for Synthetic Chemistry: Insights from DFT can guide the design of new analogs with improved potency and selectivity, prioritizing synthetic efforts.

The following diagram illustrates the central role of DFT in a modern drug discovery workflow for sulfonylbenzylamine inhibitors.

DFT_Workflow cluster_design Design & Synthesis cluster_computational Computational Analysis cluster_validation Experimental Validation Target Biological Target Identification Lead_Gen Lead Compound (Sulfonylbenzylamine) Target->Lead_Gen Synthesis Chemical Synthesis of Analogs Lead_Gen->Synthesis DFT DFT Calculations (Geometry, Electronics) Lead_Gen->DFT Bio_Assay Biological Assays (e.g., Enzyme Inhibition) Synthesis->Bio_Assay Docking Molecular Docking DFT->Docking QSAR QSAR Modeling DFT->QSAR SAR_Analysis SAR Analysis & Refinement Docking->SAR_Analysis QSAR->SAR_Analysis Bio_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Refinement

Caption: Iterative drug discovery workflow integrating DFT.

Section 3: Core Methodology - A Self-Validating Protocol for DFT Studies on Sulfonylbenzylamines

The integrity of any theoretical study hinges on a well-defined and reproducible methodology. This section outlines a robust protocol for performing DFT calculations on sulfonylbenzylamine compounds, emphasizing the rationale behind each step.

Molecular Structure Preparation

The starting point for any DFT calculation is the three-dimensional structure of the molecule. This can be obtained from crystallographic data if available, or built using molecular modeling software. It is crucial to ensure correct bond orders and protonation states, especially for ionizable groups, as these will significantly impact the electronic structure.

Geometry Optimization: The Foundation of Accurate Predictions

The initial molecular geometry must be optimized to find the lowest energy conformation. This is a critical step, as all subsequent calculations of molecular properties are dependent on the optimized structure.

Experimental Protocol: Geometry Optimization

  • Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational cost.[5][8] For systems where weak interactions are significant, dispersion-corrected functionals like ωB97X-D are recommended.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for geometry optimizations.[9] For higher accuracy, particularly for systems containing elements beyond the second row, larger basis sets like 6-311+G(d,p) are preferable.[8][10]

  • Solvation Model: Biological processes occur in an aqueous environment. Therefore, it is essential to include a solvation model to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.

  • Convergence Criteria: Employ tight convergence criteria for the geometry optimization to ensure that a true energy minimum is reached.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy and thermal corrections.

Calculation of Quantum Chemical Descriptors

Once the geometry is optimized, a range of quantum chemical descriptors can be calculated to probe the electronic properties of the sulfonylbenzylamine compounds. These descriptors form the basis for understanding their reactivity and biological activity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorDescriptionSignificance in Drug Design
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.[11][12]The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.[11] A smaller gap suggests higher reactivity. These orbitals are crucial for understanding charge transfer interactions with biological targets.[12]
Molecular Electrostatic Potential (MEP) The electrostatic potential created by the charge distribution of the molecule.[13][14][15]MEP maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for identifying potential sites for hydrogen bonding and other non-covalent interactions with a receptor.[2][13]
Natural Bond Orbital (NBO) Analysis A method for studying charge distribution, hybridization, and intramolecular interactions.[16][17]NBO analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability.[9] It can also be used to quantify the strength of hydrogen bonds.[17]
Atomic Charges The distribution of electron density among the atoms in a molecule (e.g., Mulliken, Hirshfeld, or NBO charges).Atomic charges are useful for understanding the electrostatic interactions between a ligand and its receptor. They are also frequently used as descriptors in QSAR studies.
Dipole Moment A measure of the overall polarity of the molecule.The dipole moment influences a molecule's solubility and its ability to cross cell membranes. It can also play a role in the orientation of the molecule within a binding pocket.

Section 4: Application in SAR and Drug Design - A Case Study Approach

The true power of theoretical DFT studies lies in their application to real-world drug discovery projects. This section will illustrate how the methodologies described above can be used to understand the structure-activity relationships of sulfonylbenzylamine inhibitors targeting a specific enzyme.

Case Study: Sulfonylbenzylamine-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. The sulfonamide group is a well-established zinc-binding group for CA inhibitors.

Workflow for a DFT-Driven SAR Study of CA Inhibitors

SAR_Workflow cluster_input Input Data cluster_dft DFT Calculations cluster_analysis SAR Analysis cluster_output Output Structures Set of Sulfonylbenzylamine Analogs Opt Geometry Optimization (B3LYP/6-311+G(d,p), PCM) Structures->Opt Docking Molecular Docking (Validate Binding Mode) Structures->Docking Activity Experimental IC50 Values QSAR QSAR Model Development (Correlate Descriptors with IC50) Activity->QSAR Descriptors Descriptor Calculation (HOMO/LUMO, MEP, NBO) Opt->Descriptors Descriptors->QSAR Interpretation Interpretation of SAR QSAR->Interpretation Docking->Interpretation Design Design of Novel, Potent Inhibitors Interpretation->Design

Caption: Workflow for a DFT-driven SAR study.

Data Presentation: Hypothetical QSAR Data for CA Inhibitors

CompoundR-GroupIC50 (nM)HOMO (eV)LUMO (eV)ΔE (eV)MEP Min (kcal/mol)
1 -H150-7.2-1.55.7-45.2
2 -Cl75-7.4-1.85.6-48.9
3 -OCH3200-6.9-1.35.6-43.1
4 -NO225-7.8-2.55.3-55.6

From the hypothetical data in Table 2, a preliminary QSAR model might suggest that electron-withdrawing groups on the benzyl ring (e.g., -Cl, -NO2) lead to lower LUMO energies and more negative MEP minima around the sulfonamide group, correlating with increased inhibitory potency. This hypothesis can then be tested by synthesizing and evaluating new analogs.

Section 5: Conclusion and Future Perspectives

Theoretical DFT studies provide a powerful and versatile framework for the rational design and optimization of sulfonylbenzylamine-based drug candidates. By enabling a deep understanding of the electronic properties that govern molecular recognition and biological activity, DFT accelerates the drug discovery process, reduces costs, and ultimately contributes to the development of more effective and safer medicines.

The continued development of more accurate and efficient DFT functionals, coupled with advances in machine learning and artificial intelligence, promises to further enhance the predictive power of computational chemistry in the years to come. The integration of these advanced theoretical methods will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the sulfonylbenzylamine scaffold.

References

Methodological & Application

The Versatile Scaffold: 3-(Morpholine-4-sulfonyl)benzylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 3-(Morpholine-4-sulfonyl)benzylamine represents a confluence of three such powerful pharmacophoric elements: a benzylamine core, a sulfonamide linker, and a morpholine ring. This unique combination bestows upon the scaffold a desirable balance of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it a highly valuable starting point for drug discovery campaigns.

The morpholine ring, in particular, is considered a "privileged" structure in medicinal chemistry.[1][2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[1][2] When combined with the arylsulfonamide group—a classic zinc-binding function and hydrogen bond donor/acceptor—and a versatile benzylamine handle for further chemical elaboration, the resulting scaffold becomes a powerful tool for targeting a diverse range of proteins.[3][4]

These application notes will provide an in-depth guide to the utility of this compound, detailing its application in the design of specific enzyme and ion channel inhibitors, providing exemplary synthetic protocols, and outlining methodologies for biological evaluation.

Core Applications & Therapeutic Targets

The inherent chemical features of the this compound scaffold lend themselves to the targeting of several important classes of proteins. The sulfonamide moiety is a well-established pharmacophore for inhibiting metalloenzymes, while the overall structure can be adapted to fit into the binding sites of various receptors and channels.

Inhibition of Carbonic Anhydrases: A Classic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for numerous physiological processes.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a canonical zinc-binding group, making derivatives of this compound excellent candidates for CA inhibitors.

  • Mechanism of Action: The sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle. The morpholine and benzylamine portions of the molecule can be modified to achieve isoform selectivity by interacting with residues in the active site cleft.

Targeting Voltage-Gated Sodium Channels (Nav) for Analgesia

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the propagation of pain signals. Blockers of this channel are highly sought after as potential non-opioid analgesics. Aryl sulfonamides containing a morpholine moiety have been successfully developed as potent and selective Nav1.7 inhibitors.[5]

  • Structure-Activity Relationship (SAR) Insights: In this context, the morpholine ring often serves to modulate physicochemical properties and can occupy a specific pocket within the channel's pore.[5] The benzylamine portion can be functionalized to introduce additional interactions, enhancing potency and selectivity.

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the synthesis and evaluation of derivatives based on the this compound scaffold.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the functionalization of the primary amine of this compound via reductive amination.

Workflow Diagram:

G A This compound D Formation of Imine Intermediate A->D B Aldehyde or Ketone (R1R2C=O) B->D C Solvent (e.g., Methanol, DCE) C->D F Reaction Stirring (rt to 60°C) D->F E Reducing Agent (e.g., NaBH(OAc)3, NaBH4) E->F G Work-up & Purification (e.g., Chromatography) F->G H N-Substituted Product G->H G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis A hCA Isozyme Solution B Test Inhibitor Stock (in DMSO) C Buffer Solution (e.g., TRIS) D pH Indicator (e.g., p-Nitrophenol) E Mix Enzyme, Buffer, Indicator & Inhibitor F Incubate E->F G Initiate reaction with CO2 substrate F->G H Monitor Absorbance Change at 400 nm G->H I Calculate Initial Reaction Rates H->I J Determine IC50 from Dose-Response Curve I->J K Calculate Ki using Cheng-Prusoff Equation J->K

References

Application Notes & Protocols: A Multi-Tiered Pharmacological Screening Cascade for Novel 3-(Morpholine-4-sulfonyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted Screening Approach

The 3-(morpholine-4-sulfonyl)benzylamine scaffold represents a compelling starting point for drug discovery. It is a chemical hybrid, integrating three distinct moieties known for their diverse and potent pharmacological activities. The sulfonamide group is the basis for numerous drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant.[1][2][3] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties, enhance solubility, and increase permeability across the blood-brain barrier, making it valuable for developing drugs targeting the central nervous system (CNS). Finally, the benzylamine core is present in many neuroactive compounds.

Given this multifunctional foundation, a library of this compound derivatives is unlikely to have a single, predictable biological effect. A broad, yet systematic, pharmacological screening strategy is therefore essential to unlock its therapeutic potential. This guide presents a multi-tiered screening cascade designed to efficiently identify and characterize the primary biological activities of these novel derivatives. The workflow begins with high-throughput primary assays to detect broad cytotoxic and neuromodulatory effects, followed by more complex secondary assays to elucidate the mechanism of action for promising "hit" compounds.

This document is structured to provide not only the step-by-step protocols but also the scientific reasoning behind the experimental choices, ensuring a robust and logically sound screening process.

G cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Secondary Screening & MoA Elucidation cluster_2 Tier 3: Lead Optimization Derivative_Library Derivative Library of This compound Cytotoxicity_Screen Focus 1: Anticancer Cytotoxicity Screening (e.g., MTT & SRB Assays) Derivative_Library->Cytotoxicity_Screen MAO_Screen Focus 2: Neuromodulatory MAO Inhibition Screening (MAO-A & MAO-B Assays) Derivative_Library->MAO_Screen Cytotoxicity_Hits Cytotoxic 'Hits' (Low IC50) Cytotoxicity_Screen->Cytotoxicity_Hits Identify Hits MAO_Hits MAO Inhibitor 'Hits' (High % Inhibition) MAO_Screen->MAO_Hits Identify Hits MoA_Cyto Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Pathway Profiling Cytotoxicity_Hits->MoA_Cyto MoA_MAO Mechanism of Action Studies: - IC50 Determination - Reversibility Assays - Substrate Specificity MAO_Hits->MoA_MAO Lead_Candidate Validated Lead Compound(s) MoA_Cyto->Lead_Candidate MoA_MAO->Lead_Candidate

Caption: A multi-tiered workflow for screening this compound derivatives.

Part I: Primary Screening - Identifying Broad Biological Activity

The initial goal is to cast a wide net to determine if the synthesized derivatives possess significant biological activity in two major therapeutic areas suggested by their chemical structure: oncology and neurology.

Focus 1: Anticancer Cytotoxicity Screening

Many sulfonamide-containing compounds have demonstrated anticancer properties.[3] Therefore, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step. We describe two complementary colorimetric assays to ensure the data is robust. The MTT assay measures metabolic activity, while the SRB assay measures total cellular protein, providing a cross-validation of cell viability results.[4][5]

Principle: This assay quantifies cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel test compound derivatives, dissolved in DMSO to create stock solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette and microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.

Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4] This assay's endpoint is less susceptible to metabolic interference compared to the MTT assay.

Materials:

  • Materials from Protocol 1.1, excluding MTT and its solubilization solution.

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate and plot cell viability as described for the MTT assay to determine IC₅₀ values.

Focus 2: Neuromodulatory Potential - Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the CNS that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[7] Given the structural motifs in the target compounds, screening for MAO inhibition is a high-priority.

G cluster_pathway MAO-Mediated Neurotransmitter Catabolism Neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Byproducts Aldehyde Intermediate + Ammonia (NH3) + Hydrogen Peroxide (H2O2) MAO->Byproducts Metabolite Inactive Carboxylic Acid Metabolite Byproducts->Metabolite via Aldehyde Dehydrogenase Inhibitor 3-(Morpholine-4-sulfonyl) benzylamine Derivative (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Role of MAO in neurotransmitter breakdown and the principle of inhibition.

Principle: This assay provides a sensitive method to measure MAO activity. The enzyme reacts with a substrate (e.g., tyramine) to generate hydrogen peroxide (H₂O₂). In the presence of a probe and horseradish peroxidase (HRP), the H₂O₂ reacts to produce a highly fluorescent product, which can be easily measured.[8] The assay can distinguish between the two isoforms by using specific inhibitors as controls.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • MAO-A specific inhibitor: Clorgyline

  • MAO-B specific inhibitor: Selegiline or Pargyline[8]

  • Test compound derivatives

  • Black, flat-bottom 96-well microplates

  • Fluorometric microplate reader (e.g., λex = 530 nm, λem = 585 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in Assay Buffer. Prepare substrate and inhibitor solutions.

  • Assay Setup: In separate wells of a black 96-well plate, perform the following additions for both MAO-A and MAO-B setups:

    • 100% Activity Control: 50 µL Assay Buffer + 20 µL MAO enzyme.

    • Inhibitor Control (for MAO-A plate): 50 µL Clorgyline + 20 µL MAO-A enzyme.

    • Inhibitor Control (for MAO-B plate): 50 µL Selegiline + 20 µL MAO-B enzyme.

    • Test Compound Wells: 50 µL of each test derivative (at a screening concentration, e.g., 10 µM) + 20 µL MAO enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors/compounds to interact with the enzymes.

  • Reaction Initiation: Prepare a "Reaction Mix" containing the substrate, fluorescent probe, and HRP in Assay Buffer. Add 30 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = (1 - (Slope_Compound / Slope_100%_Activity)) * 100

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" for that isoform and are prioritized for secondary screening.

Part II: Secondary Screening & Mechanism of Action (MoA)

"Hits" identified in the primary screen require further investigation to confirm their activity, determine their potency (IC₅₀), and begin to understand their mechanism of action.

For Cytotoxic 'Hits'

If a derivative shows potent cytotoxicity, the next logical step is to determine how it is killing the cancer cells or inhibiting their growth.

Principle: This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which the cells are arrested by the compound. Cells are stained with a DNA-binding fluorescent dye (like Propidium Iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Methodology Outline:

  • Seed cells in 6-well plates and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest cells (including floating and attached cells) and wash with PBS.

  • Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Treat cells with RNase A to prevent staining of RNA.

  • Stain cells with Propidium Iodide (PI).

  • Analyze the cell population using a flow cytometer. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

For MAO Inhibitor 'Hits'

For compounds that inhibit MAO-A or MAO-B, the key follow-up questions are about potency and the nature of the inhibition.

Principle: To determine the potency of the inhibitor, a dose-response curve is generated by testing a range of compound concentrations in the fluorometric assay described in Protocol 2.1. Reversibility can be assessed by pre-incubating the enzyme with a high concentration of the inhibitor and then significantly diluting the mixture to see if enzyme activity can be recovered.

Methodology Outline for IC₅₀:

  • Perform the MAO assay (Protocol 2.1) using a serial dilution of the hit compound (e.g., 8-10 concentrations spanning from nM to µM ranges).

  • Calculate the % inhibition for each concentration.

  • Plot % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Methodology Outline for Reversibility:

  • Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes.

  • In a parallel tube, incubate the enzyme with vehicle (control).

  • Dilute both samples 100-fold into the assay buffer to reduce the inhibitor concentration to well below its IC₅₀.

  • Immediately measure the remaining enzyme activity.

  • Interpretation: If activity is restored upon dilution, the inhibitor is likely reversible. If activity remains low, the inhibition is likely irreversible or tightly-bound.

Part III: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison across the derivative library.

Table 1: Example Data Summary for Pharmacological Screening

Derivative IDCytotoxicity IC₅₀ (µM)MAO-A Inhibition IC₅₀ (µM)MAO-B Inhibition IC₅₀ (µM)
MCF-7 A549
Cmpd-001 1.2 ± 0.32.5 ± 0.6> 50
Cmpd-002 > 50> 500.08 ± 0.02
Cmpd-003 25.1 ± 3.933.4 ± 5.00.5 ± 0.1
Doxorubicin 0.1 ± 0.020.3 ± 0.05N/A
Clorgyline N/AN/A0.01 ± 0.003
Selegiline N/AN/A15.3 ± 2.1
Data are presented as mean ± standard deviation from three independent experiments (n=3). N/A = Not Applicable.

References

Role of the morpholine moiety in the biological activity of drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast and intricate world of medicinal chemistry, certain molecular fragments consistently reappear in the structures of successful therapeutic agents. These "privileged scaffolds" serve as foundational frameworks upon which highly specific and effective drugs are built. Among these, the simple, saturated heterocycle, morpholine, has emerged as a particularly valuable building block.[1][2][3][4] Its unassuming six-membered ring, containing both an amine and an ether functional group, belies a powerful influence on the biological activity and pharmacokinetic profiles of drug candidates.[5]

This technical guide delves into the multifaceted role of the morpholine moiety in drug design. We will explore its fundamental physicochemical properties, dissect its contributions to biological activity through illustrative case studies of approved drugs, and provide detailed protocols for the evaluation and strategic incorporation of this critical scaffold.

The Physicochemical Advantages of Incorporating Morpholine

The frequent appearance of the morpholine ring in drug candidates is not coincidental; it is a direct result of its favorable physicochemical properties that address several key challenges in drug development.[6][7][8]

Solubility and Polarity: A Balancing Act

A crucial determinant of a drug's success is its ability to dissolve in aqueous environments for systemic circulation while also possessing sufficient lipophilicity to cross biological membranes. The morpholine moiety, with its ether oxygen capable of acting as a hydrogen bond acceptor and its secondary amine that can be protonated at physiological pH, significantly enhances the aqueous solubility of parent molecules.[6][7][9][10] This property is often leveraged to improve the bioavailability of orally administered drugs.

Metabolic Stability: Resisting the Body's Defenses

The metabolic breakdown of drug candidates by cytochrome P450 (CYP) enzymes is a major hurdle in drug development. The morpholine ring, being a saturated heterocycle, generally exhibits greater metabolic stability compared to more labile functionalities.[10] While it can be metabolized, its oxidation often proceeds at a slower rate, leading to a longer half-life and improved pharmacokinetic profile.[7]

pKa Modulation: Fine-Tuning for Optimal Performance

The nitrogen atom in the morpholine ring has a pKa of approximately 8.7.[9][10] This places it in a favorable range for many biological applications, allowing for a significant portion of the molecules to be protonated at physiological pH (around 7.4). This positive charge can be crucial for interactions with biological targets and for maintaining solubility. Furthermore, the pKa can be modulated by substituents on the nitrogen or the ring, offering medicinal chemists a handle to fine-tune the molecule's properties.

Table 1: Physicochemical Properties of the Morpholine Moiety

PropertyContribution to Drug CandidatesRationale
Aqueous Solubility EnhancedThe ether oxygen acts as a hydrogen bond acceptor, and the amine can be protonated.[6][7][9][10]
Metabolic Stability IncreasedThe saturated heterocyclic ring is less prone to rapid enzymatic degradation.[7][10]
pKa Favorable (approx. 8.7)Allows for significant protonation at physiological pH, influencing solubility and target binding.[9][10]
Lipophilicity ModerateProvides a balance between aqueous solubility and membrane permeability.
Conformational Flexibility Chair-like conformationAllows for optimal positioning of substituents for target interaction.[6][7]

The Morpholine Moiety in Action: Case Studies of Approved Drugs

The true impact of the morpholine ring is best understood by examining its role in successful therapeutic agents. Here, we analyze three distinct drugs where the morpholine moiety is critical to their mechanism of action and overall efficacy.

Linezolid: An Antibiotic Targeting Protein Synthesis

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13][14] The morpholine ring in Linezolid is a key component of its pharmacophore.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[12][13][14][15] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][13] This unique mechanism means there is little to no cross-resistance with other protein synthesis inhibitors.[12][14] The morpholine moiety contributes to the overall shape and electronic distribution of the molecule, facilitating its binding to the ribosomal target.

cluster_bacterium Bacterial Cell Ribosome (50S subunit) Ribosome (50S subunit) Initiation Complex Formation Initiation Complex Formation Ribosome (50S subunit)->Initiation Complex Formation Prevents Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Required for Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Linezolid Linezolid Linezolid->Ribosome (50S subunit) Binds to 23S rRNA

Caption: Linezolid's mechanism of action.

Gefitinib: A Targeted Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[16][17][18] It specifically targets the epidermal growth factor receptor (EGFR). The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective oral administration.[16]

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR.[16][17][19] This blocks the downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[16][20] The morpholine moiety, by enhancing solubility, ensures that sufficient concentrations of the drug reach the tumor cells to exert this inhibitory effect.[16]

cluster_cell Cancer Cell EGFR EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates ATP ATP ATP->EGFR Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Gefitinib Gefitinib Gefitinib->EGFR Competitively binds Gefitinib->Downstream Signaling Inhibits

Caption: Gefitinib's inhibition of EGFR signaling.

Aprepitant: An Anti-Nausea Medication

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[21][22][23] The morpholine ring in aprepitant is an integral part of the molecule's three-dimensional structure, which is essential for its high-affinity binding to the NK1 receptor.[24]

Mechanism of Action: Aprepitant blocks the binding of substance P, a neurotransmitter, to NK1 receptors in the brain.[21][23][25] This blockade prevents the downstream signaling that triggers the vomiting reflex.[25] The rigid and specific conformation imparted by the morpholine-containing core of aprepitant is critical for its selective and potent antagonism of the NK1 receptor.[24]

Protocols for Evaluating Morpholine-Containing Drug Candidates

The strategic incorporation of a morpholine moiety into a drug candidate requires rigorous experimental validation. The following protocols outline key assays for assessing the impact of this scaffold.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantify the aqueous solubility of a morpholine-containing compound compared to its non-morpholine analogue.

Materials:

  • Test compound (with morpholine)

  • Control compound (without morpholine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • DMSO (for stock solutions)

  • 2 mL microcentrifuge tubes

  • Thermomixer

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the test and control compounds in DMSO.

  • Prepare Supersaturated Solutions: Add an excess of each compound (e.g., 10 µL of 10 mM stock) to 990 µL of PBS (pH 7.4) in a microcentrifuge tube. This creates a 100 µM solution.

  • Equilibration: Incubate the tubes in a thermomixer at 25°C with shaking for 24 hours to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet the undissolved compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • HPLC Analysis: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

  • Data Analysis: Compare the measured solubility of the morpholine-containing compound to the control.

Expected Outcome: The morpholine-containing compound is expected to exhibit significantly higher aqueous solubility.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a morpholine-containing compound in the presence of liver microsomes.

Materials:

  • Test compound (with morpholine)

  • Control compound (without morpholine)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the test or control compound (final concentration 1 µM), HLMs (final concentration 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated.

Expected Outcome: The morpholine-containing compound is expected to have a longer in vitro half-life, indicating greater metabolic stability.

Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Time-Point Sampling Time-Point Sampling Initiate with NADPH->Time-Point Sampling Quench with Acetonitrile Quench with Acetonitrile Time-Point Sampling->Quench with Acetonitrile Protein Precipitation Protein Precipitation Quench with Acetonitrile->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Privileged Scaffold for Future Drug Discovery

The morpholine moiety has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its ability to confer favorable physicochemical properties, such as enhanced solubility and metabolic stability, makes it a powerful tool for overcoming common drug development challenges.[6][7][10] The successful application of this heterocycle in a diverse range of approved drugs, from antibiotics to targeted cancer therapies, underscores its versatility and importance. As drug discovery continues to evolve, the strategic incorporation of the morpholine ring will undoubtedly remain a key strategy for the design of novel and effective therapeutic agents.

References

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of Morpholine-Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine-sulfonyl scaffold represents a "privileged structure" in modern medicinal chemistry, appearing in a wide array of bioactive molecules with diverse therapeutic applications.[1][2][3] This is attributed to the unique combination of the morpholine ring, which often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, and the sulfonyl/sulfonamide group, a potent hydrogen bond acceptor crucial for molecular recognition at target sites.[4][5] This document provides an in-depth guide for researchers and drug development professionals on the structure-activity relationship (SAR) studies of morpholine-sulfonyl compounds. It amalgamates field-proven insights on synthetic strategies, explains the causal relationships behind structural modifications and biological activity, and provides detailed, self-validating protocols for synthesis and biological evaluation.

The Morpholine-Sulfonyl Scaffold: A Synergistic Core

The power of the morpholine-sulfonyl scaffold lies in the synergistic interplay between its two core components. The morpholine moiety is a versatile building block that can enhance potency and modulate pharmacokinetic profiles.[1][3] Concurrently, the sulfonyl group provides a rigid linker and key interaction point, often anchoring the molecule within the active site of a biological target.[6][7] Understanding how to modify the distinct regions of this scaffold is paramount to successful drug design.

The general structure can be divided into three key regions for SAR exploration: the aryl ring (Ar), the sulfonyl linker, and the morpholine ring. Modifications in these areas directly influence the compound's electronic, steric, and hydrophobic properties, thereby dictating its biological activity.

Figure 1: Key modifiable regions of the morpholine-sulfonyl scaffold.

General Synthetic Strategies & Workflow

The synthesis of morpholine-sulfonyl derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR screening. The most common and direct approach involves the nucleophilic substitution of a morpholine derivative onto an arylsulfonyl chloride.

Causality in Synthesis: The choice of base (e.g., K₂CO₃, triethylamine) and solvent (e.g., DMF, acetone) is critical. An inorganic base like K₂CO₃ is often used in a polar aprotic solvent like DMF to facilitate the reaction by deprotonating the morpholine nitrogen without competing as a nucleophile, while also acting as a scavenger for the HCl byproduct.[8] The reaction is typically performed at room temperature to prevent side reactions.[8]

Start1 Arylsulfonyl Chloride Reaction Sulfonylation Reaction (Base, Solvent, RT) Start1->Reaction Start2 Morpholine Derivative Start2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Target Morpholine- Sulfonyl Compound Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Figure 2: General synthetic workflow for N-arylsulfonyl morpholines.

Core Structure-Activity Relationship Insights

Systematic modification of the scaffold has yielded crucial insights into the structural requirements for various biological activities, including antibacterial, anticancer, and enzyme inhibition.[9][10][11]

A. Modifications on the Aryl Ring

The electronic nature of substituents on the aryl ring directly attached to the sulfonyl group plays a pivotal role in modulating biological activity.

  • Antibacterial Activity: Studies on sulfonyl-containing heterocyclic derivatives have shown that the presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) on the phenyl ring can significantly enhance antibacterial potency, particularly against Gram-negative strains.[10] For example, a -NO₂ group at the C-4 position of the phenyl ring was found to boost activity against certain bacteria.[10] Halogens like bromine (-Br) have also been shown to improve efficacy against strains such as S. aureus and S. typhimurium.[10] The causality lies in the ability of these EWGs to alter the electronic distribution of the entire molecule, potentially enhancing its ability to bind to bacterial targets or penetrate the bacterial cell wall.[12]

  • Anticancer Activity: In the development of 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer (TNBC), substitutions on the phenyl ring were explored extensively. One derivative, GL24, demonstrated a potent half-maximal inhibitory concentration (IC₅₀) of 0.90 µM in MDA-MB-231 cells, highlighting the importance of this region for achieving high efficacy.[11]

B. Modifications on the Morpholine Ring

While often used unsubstituted to improve pharmacokinetics, the morpholine ring itself can be a site for optimization.[1]

  • Enzyme Inhibition (γ-Secretase): In the design of γ-secretase inhibitors for potential Alzheimer's disease treatment, the introduction of small, cis-2,6-disubstituted alkyl groups on the morpholine ring was a key strategy.[9] This modification was implemented to address metabolic liabilities, specifically to lower inhibition of the cytochrome P450 enzyme CYP3A4, while successfully maintaining excellent in vitro potency against the target enzyme.[9] This demonstrates a sophisticated SAR strategy where one part of the molecule is engineered to fine-tune its metabolic profile without compromising its primary pharmacological activity.

Summary of SAR Data

The following table summarizes representative SAR data, illustrating the impact of structural modifications on biological activity.

Compound Series Modification Site Substituent Biological Target / Assay Activity (IC₅₀ / MIC) Reference
Antibacterial SulfonamidesAryl Ring (para-position)-HE. coli>50 µg/mL[10]
-NO₂E. coli10 µg/mL[10]
-BrS. aureus10 µg/mL[10]
γ-Secretase InhibitorsMorpholine RingUnsubstitutedγ-Secretase InhibitionPotent (nM range)[9]
cis-2,6-dimethylγ-Secretase InhibitionMaintained Potency[9]
cis-2,6-dimethylCYP3A4 InhibitionReduced Liability[9]
TNBC AgentsAryl RingVariousMDA-MB-231 Cell GrowthGL24 (IC₅₀ = 0.90 µM)[11]

Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and scientific rigor.

Protocol 1: Synthesis of 4-((4-nitrophenyl)sulfonyl)morpholine

This protocol details the synthesis of a representative compound featuring a strong electron-withdrawing group, which is often a starting point for antibacterial SAR studies.[10]

A. Materials & Equipment

  • Morpholine (1.0 eq)

  • 4-nitrobenzenesulfonyl chloride (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, column chromatography setup (silica gel).

B. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add 4-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DMF.

  • Addition of Base: Add K₂CO₃ (1.5 eq) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Nucleophilic Addition: Add morpholine (1.0 eq) dropwise to the stirring suspension at room temperature. The nitrogen of the morpholine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been consumed.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water. This step quenches the reaction and precipitates the product, which is often a solid.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will preferentially move into the EtOAc layer.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure 4-((4-nitrophenyl)sulfonyl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[13]

Protocol 2: In Vitro Antibacterial Evaluation (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antibacterial potency.

A. Materials & Equipment

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized test compounds, positive control antibiotic (e.g., Ciprofloxacin), negative control (vehicle, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

B. Step-by-Step Methodology

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in MHB directly in the 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Assay Plate Setup (Self-Validation):

    • Test Wells: Add 50 µL of MHB to wells, followed by 50 µL of the appropriate compound dilution. Finally, add 50 µL of the bacterial inoculum.

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and bacteria. This validates that the bacteria are susceptible to a standard antibiotic.

    • Negative/Sterility Control: Wells containing only MHB. This checks for contamination of the medium.

    • Growth Control: Wells containing MHB, bacteria, and the same concentration of DMSO used for the test compounds. This validates normal bacterial growth and ensures the vehicle (DMSO) is not inhibitory.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). The results can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

The morpholine-sulfonyl scaffold is a highly fruitful starting point for the design of novel therapeutic agents.[14][15] SAR studies consistently show that targeted modifications to the aryl and morpholine rings can precisely tune biological activity, selectivity, and pharmacokinetic properties. The future of this field will likely involve the use of this scaffold to develop inhibitors for increasingly complex targets, such as kinases and protein-protein interactions, where the directional hydrogen bonding of the sulfonyl group and the favorable properties of the morpholine ring can be maximally exploited.[3][16]

References

Utilizing benzylamine derivatives in the synthesis of pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzylamine and its derivatives are indispensable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] Their utility stems from the unique combination of a reactive primary or secondary amine, which serves as a key nucleophilic handle, and the benzyl group, which can act as a protecting group, a steric director, or an integral part of the final molecular scaffold.[2][4] This guide provides an in-depth exploration of the strategic application of benzylamine derivatives in pharmaceutical development, detailing core synthetic methodologies, practical protocols, and specific case studies in the synthesis of globally recognized drugs.

Introduction: The Strategic Value of the Benzylamine Moiety

Benzylamine (C₆H₅CH₂NH₂) is a primary amine that serves as a versatile precursor for a vast array of more complex molecules.[1][2] Its importance in medicinal chemistry is multifaceted:

  • As a Nucleophilic Synthon: The amine group readily participates in foundational C-N bond-forming reactions, including alkylation, acylation, and reductive amination, enabling the construction of diverse molecular architectures.[2]

  • As a Masked Source of Ammonia: The benzyl group serves as a reliable protecting group for a primary or secondary amine. After its role in guiding a synthesis is complete, it can be cleanly removed via hydrogenolysis (catalytic hydrogenation), unmasking the desired amine functionality.

  • Pharmacophoric Contribution: In many APIs, the benzylamine substructure is not just a synthetic remnant but a key component of the pharmacophore, contributing to ligand-receptor binding through hydrophobic and aromatic interactions.

  • Physicochemical Property Modulation: The incorporation of a benzyl group can influence a drug candidate's lipophilicity and metabolic stability, key parameters in optimizing pharmacokinetic profiles.

This document will focus on two of the most prevalent applications of benzylamines in API synthesis: Reductive Amination and N-Alkylation, followed by an examination of their roles in the industrial synthesis of major pharmaceutical agents.

Core Synthetic Methodologies

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a powerful and widely used method for preparing amines from carbonyl compounds (aldehydes and ketones).[5][6][7] The process involves the initial condensation of an amine (e.g., benzylamine) with the carbonyl group to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[5][7]

Mechanism Rationale: The reaction is typically performed in a "one-pot" fashion under weakly acidic conditions (pH ~5) to facilitate the dehydration step required for imine formation without excessively protonating the starting amine, which would render it non-nucleophilic.[7] A selective reducing agent is chosen that reduces the C=N double bond of the imine much faster than the C=O bond of the starting carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices due to their mild nature and selectivity for the protonated iminium ion intermediate.[7][8]

Workflow: General Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_end Outcome A Carbonyl Compound (Aldehyde or Ketone) C Mix & Condense (Weak Acid Catalyst, pH 5) A->C B Benzylamine Derivative (Primary or Secondary) B->C D Imine/Iminium Ion Intermediate C->D Dehydration E In-situ Reduction (e.g., NaBH(OAc)₃) D->E Hydride Attack F Target N-Benzylated Amine E->F G Work-up & Purification F->G

Caption: General workflow for one-pot reductive amination.

N-Alkylation: Building Tertiary and Secondary Amines

Direct N-alkylation is a fundamental Sₙ2 reaction where the nitrogen atom of benzylamine acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide (or sulfonate) to form a new C-N bond.

Causality Behind Experimental Choices:

  • Base Selection: A crucial component is a base to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct.[9] Without a base, the acid would protonate the starting benzylamine, forming an unreactive ammonium salt. For selective mono-alkylation of primary benzylamines, sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) are often preferred.[9][10][11] These bases are too bulky to compete as nucleophiles but are effective at scavenging protons, thus preventing unwanted side reactions.[9]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they can dissolve the amine and the base's salt byproduct while effectively solvating the transition state of the Sₙ2 reaction.

Pharmaceutical Applications: Case Studies

The strategic use of benzylamine is central to the industrial synthesis of numerous blockbuster drugs.

Case Study 1: Lacosamide (Antiepileptic Agent)

Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures.[12][13] Several synthetic routes to (R)-Lacosamide rely on benzylamine to form a key amide bond. In a common approach, a derivative of the amino acid D-serine is coupled with benzylamine.

Synthetic Role: Benzylamine acts as a nucleophile in an amidation reaction with an activated D-serine derivative (e.g., a methyl ester or a mixed anhydride).[12][13][14] This step efficiently installs the N-benzyl group, which is an integral part of the final Lacosamide molecule. The reaction is often catalyzed by a non-nucleophilic base to facilitate the coupling.[14]

Logical Diagram: Benzylamine in API Synthesis

G cluster_laco Lacosamide Synthesis cluster_nebi Nebivolol Synthesis BA Benzylamine (C₆H₅CH₂NH₂) L2 Amidation (C-N Bond Formation) BA->L2 Acts as Nucleophile N2 Nucleophilic Ring Opening (Sₙ2 Attack) BA->N2 Acts as Nucleophile L1 D-Serine Derivative (Activated Carboxyl) L1->L2 L3 Lacosamide Precursor ((R)-N-benzyl-2-amino-3-hydroxypropanamide) L2->L3 N1 Chiral Epoxide (Strained Ring) N1->N2 N3 Key Amino Alcohol Intermediate N2->N3

Caption: Benzylamine's role in Lacosamide and Nebivolol synthesis.

Case Study 2: Nebivolol (Beta-Blocker)

Nebivolol is a highly selective β₁ receptor blocker used to treat high blood pressure.[15] Its complex structure contains four stereocenters. The synthesis is a notable example of stereocontrolled chemistry where benzylamine plays a pivotal role in coupling key fragments.

Synthetic Role: In many patented syntheses, a chiral epoxide intermediate is reacted with benzylamine.[16][17][18][19] The nitrogen atom of benzylamine performs a nucleophilic attack, opening the strained epoxide ring to form a crucial amino alcohol intermediate.[17][18] This reaction sets one of the key stereocenters. The benzyl group is retained through several steps before being coupled with another chiral epoxide, ultimately forming the core structure of N-benzyl Nebivolol. The benzyl group is then removed in a final hydrogenolysis step to yield Nebivolol.[19]

Detailed Application Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: General Reductive Amination of a Ketone with Benzylamine

This protocol describes the synthesis of N-benzylcyclohexylamine from cyclohexanone and benzylamine using sodium triacetoxyborohydride.

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Glacial Acetic Acid (optional, 1-2 drops)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanone (1.0 equiv) and anhydrous DCM.

    • Add benzylamine (1.05 equiv) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to accelerate imine formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. The addition may be mildly exothermic. Maintain the temperature below 30 °C.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: N-Alkylation of Benzylamine using a Hindered Base

This protocol details the mono-alkylation of p-methoxybenzylamine with benzyl bromide, a model for selective secondary amine synthesis.[10]

  • Materials:

    • p-Methoxybenzylamine (2.0 equiv)

    • Benzyl bromide (1.0 equiv)

    • Cesium Carbonate (Cs₂CO₃) (1.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Deionized Water

  • Procedure:

    • To a dry, oven-baked flask under an inert atmosphere, add cesium carbonate (1.0 equiv) and anhydrous DMF.

    • Add p-methoxybenzylamine (2.0 equiv) to the suspension.

    • Slowly add benzyl bromide (1.0 equiv) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 24 hours.[10] Monitor for the consumption of benzyl bromide by TLC.

    • After completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous phase two more times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography on silica gel to isolate the secondary amine.

Data Summary and Comparison

The choice of synthetic method often involves a trade-off between yield, reaction time, purity, and substrate scope.

MethodTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination 70 - 95%[20][21]2 - 12 h[21]Wide substrate scope, one-pot procedure, mild conditions.[21]Requires a specific reducing agent; potential for side reactions if not optimized.
Direct N-Alkylation 80 - 98%[10][11]1 - 24 h[10][21]High yields, direct C-N bond formation.Risk of over-alkylation (tertiary amine, quaternary salt formation) if not controlled.[11]
Gabriel Synthesis 70 - 80%3 - 5 hExcellent for pure primary amines, avoids over-alkylation.Limited to primary amines; harsh hydrolysis conditions.

Conclusion

Benzylamine derivatives are foundational tools in the arsenal of the pharmaceutical process chemist. Their predictable reactivity in cornerstone reactions like reductive amination and N-alkylation allows for the efficient and scalable construction of complex nitrogen-containing molecules. As demonstrated in the syntheses of Lacosamide and Nebivolol, the benzylamine moiety can be strategically employed as a key nucleophile, a robust protecting group, and an integral structural component of the final API. A thorough understanding of the principles and protocols governing its use is essential for professionals engaged in modern drug discovery and development.

References

Application Notes & Protocols: 3-(Morpholine-4-sulfonyl)benzylamine in the Design of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Value of the 3-(Morpholine-4-sulfonyl)benzylamine Scaffold

The development of effective Central Nervous System (CNS) therapeutics is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective target engagement within the brain.[1][2] The molecular architecture of a drug candidate is paramount to overcoming these hurdles. The this compound scaffold presents a compelling framework for CNS drug design, integrating three key structural motifs—morpholine, benzenesulfonamide, and benzylamine—each contributing distinct and advantageous physicochemical properties.

Deconstructing the Scaffold: A Rationale for CNS Activity

The utility of this scaffold can be understood by examining its constituent parts:

  • The Morpholine Moiety: Often considered a "privileged" structure in medicinal chemistry, the morpholine ring is instrumental in optimizing a compound's pharmacokinetic profile for CNS applications.[3] Its presence confers a unique balance of lipophilic and hydrophilic character, which is crucial for BBB permeability.[1][2][4][5][6] The weakly basic nitrogen atom (pKa ~8.5) can be protonated at physiological pH, enhancing aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to interact with lipid membranes.[4][5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the ring's flexible chair-like conformation allows it to fit into diverse enzyme binding pockets.[4][5][6]

  • The Benzenesulfonamide Linker: Sulfonamides are a cornerstone in drug discovery, known for their chemical stability and ability to act as hydrogen bond donors and acceptors.[7][8] In the context of CNS drugs, the benzenesulfonamide group provides a rigid linker that properly orients the other pharmacophoric elements. This rigidity can be key to achieving high target affinity and selectivity.[9] Arylsulfonamides are found in a variety of CNS-active agents, including inhibitors of carbonic anhydrase (an enzyme implicated in epilepsy) and modulators of serotonin receptors.[9][10]

  • The Benzylamine Core: The benzylamine component provides a primary amine, a common feature in many neurotransmitters (e.g., dopamine, serotonin, norepinephrine). This feature makes it a logical starting point for designing ligands that interact with monoamine receptors or transporters, which are frequent targets in psychiatric and neurological disorders.[11][12] The "meta" (3-position) substitution pattern of the aminomethyl group relative to the sulfonamide is a critical design choice, defining the spatial relationship between the key interacting groups and influencing the molecule's overall electronic properties and binding orientation.

Integrated Physicochemical Properties for CNS Penetration

The combination of these three motifs results in a molecule with a desirable profile for CNS drug development. A strict balance between size and lipophilicity is necessary to improve permeability through the BBB.[1][2][4] The morpholine ring, in particular, helps to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of the overall structure to enhance solubility and brain permeability.[1][2][4][5]

PropertyContribution of MorpholineContribution of SulfonamideContribution of BenzylamineOverall Impact on Scaffold
Solubility Weakly basic nitrogen enhances aqueous solubility.[4][5]Polar sulfonyl group contributes to solubility.Primary amine can be protonated, increasing solubility.Favorable balance for formulation and absorption.
Lipophilicity Ring structure provides lipophilic character.Aromatic ring increases lipophilicity.Benzyl group is lipophilic.Balanced LogP suitable for BBB penetration.
Hydrogen Bonding Oxygen is an H-bond acceptor.[4][5]Sulfonamide NH is an H-bond donor; oxygens are acceptors.Primary amine is an H-bond donor and acceptor.Multiple points for target interaction and specificity.
Metabolic Stability Generally stable ring system.[6]Chemically robust and resistant to metabolism.Can be a site of metabolism (e.g., MAO).Provides a stable core with a tunable metabolic handle.
Target Interaction Flexible conformation adapts to binding sites.[4][5]Rigid linker orients other groups for optimal binding.[9]Primary amine can mimic neurotransmitters.Versatile for targeting GPCRs, transporters, and enzymes.

Table 1: Synergistic contributions of molecular components to the scaffold's properties.

Section 2: Experimental Design & Protocols

The following section provides detailed protocols for the synthesis of the core scaffold and for primary in vitro assays crucial for evaluating its potential as a CNS therapeutic agent.

Synthesis Protocol: Preparation of this compound

This protocol outlines a representative two-step synthesis starting from commercially available 3-cyanobenzenesulfonyl chloride.

Workflow for Synthesis

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitrile Reduction A 3-Cyanobenzenesulfonyl Chloride + Morpholine B Reaction in DCM with Triethylamine (Base) A->B Reactants C Workup & Purification B->C Quench, Extract D 4-(3-Cyanophenylsulfonyl)morpholine (Intermediate) C->D Isolate E Intermediate from Step 1 F Reduction with LiAlH4 in THF E->F Substrate G Acidic Workup & Basification F->G Quench, Neutralize H This compound (Final Product) G->H Extract, Purify

Caption: Two-step synthesis of the target scaffold.

Materials:

  • 3-Cyanobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of 4-((3-cyanophenyl)sulfonyl)morpholine

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq) to act as a base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Reduction to this compound

  • Reaction Setup: In a separate flask under nitrogen, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool to 0 °C.

  • Substrate Addition: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. A granular precipitate should form.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure.

  • Final Purification: Dissolve the crude product in a suitable solvent and wash with water. Dry the organic layer and concentrate to yield the final product, this compound. Confirm identity and purity via ¹H NMR and LC-MS.

Protocol: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive, transcellular permeability across the BBB.[13][14]

Workflow for PAMPA-BBB Assay

A Prepare Donor Plate: Test Compound in Buffer (pH 7.4) D Assemble Sandwich: Acceptor Plate + Filter Plate + Donor Plate A->D B Coat Filter Plate Membrane with Brain Lipid Solution B->D C Prepare Acceptor Plate: Buffer (pH 7.4) C->D E Incubate (4-18 hours) D->E F Separate Plates E->F G Quantify Compound Concentration in Donor and Acceptor Wells (UV-Vis or LC-MS) F->G H Calculate Permeability (Pe) G->H

Caption: High-level workflow for the PAMPA-BBB assay.

Materials:

  • PAMPA sandwich plate (e.g., 96-well format with donor and acceptor plates)

  • Hydrophobic PVDF filter membrane

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Prepare Acceptor Plate: Add 180 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Membrane: Dissolve the brain lipid in dodecane. Pipette 5 µL of this lipid solution onto the filter of each well in the donor plate.

  • Prepare Donor Solutions: Prepare the test compound and controls in PBS at a final concentration (e.g., 100 µM with <1% DMSO). Add 180 µL of this solution to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).

  • Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)

    • Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

  • Data Interpretation: Classify compounds based on their permeability values.

Permeability ClassificationPe (10⁻⁶ cm/s)Predicted CNS Penetration
High> 4.0High
Medium2.0 - 4.0Medium
Low< 2.0Low

Table 2: General classification of CNS permeability based on PAMPA-BBB results.

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor, a common target for antipsychotic drugs.[15][16]

Materials:

  • Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]Spiperone or [³H]Raclopride

  • Non-specific binding control: Haloperidol or (+)-Butaclamol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates and glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and liquid scintillation counter

Protocol:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + serial dilutions of the test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of test compound dilutions or the non-specific binding control to the appropriate wells.

    • Add 50 µL of the D2 receptor membrane preparation to all wells.

    • Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kd) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[15] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Advanced Characterization and In Vivo Models

Once a compound shows promising in vitro properties (good BBB permeability and target affinity), the next steps involve more complex biological evaluation.

Functional Assays and Downstream Signaling

Binding does not equate to function. It is critical to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • cAMP Assays: For G-protein coupled receptors like D2, which couples to Gαi/o, receptor activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[15][17] Functional assays can measure these changes in cAMP levels to characterize the compound's effect.

  • β-Arrestin Recruitment Assays: These assays measure another key signaling pathway for GPCRs and can help identify biased ligands, which may offer improved therapeutic profiles.

Logic for Downstream Assay Selection

Start Compound Binds to D2 Receptor (Ki < 1µM) IsAgonist Does it inhibit adenylyl cyclase? Start->IsAgonist IsAntagonist Does it block Dopamine's effect? IsAgonist->IsAntagonist No Agonist Agonist Activity IsAgonist->Agonist Yes Antagonist Antagonist Activity IsAntagonist->Antagonist Yes NoEffect Binding Only (No Functional Effect) IsAntagonist->NoEffect No NextSteps Proceed to In Vivo Models Agonist->NextSteps Antagonist->NextSteps

Caption: Decision tree for functional characterization.

In Vivo Models for CNS Activity

Animal models are essential for evaluating the therapeutic potential of a new compound in a complex biological system.[18][19][20] The choice of model depends on the intended therapeutic application.

  • For Anxiolytic Potential:

    • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[20]

    • Open Field Test: This model assesses exploratory behavior and anxiety. Anxiolytics often increase exploration of the center of the open field.[20]

  • For Antidepressant Potential:

    • Forced Swim Test (FST): This model measures behavioral despair. Antidepressant compounds decrease the immobility time of the animal in the water.

    • Tail Suspension Test (TST): Similar to the FST, this test measures immobility when the animal is suspended by its tail.

  • For Antipsychotic Potential:

    • Amphetamine-Induced Hyperlocomotion: This model mimics the hyperdopaminergic state associated with psychosis. D2 receptor antagonists can reduce the excessive motor activity induced by amphetamine.

These behavioral tests, combined with pharmacokinetic studies to confirm brain exposure, provide the critical link between in vitro activity and potential therapeutic efficacy.[21]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of benzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in synthetic organic chemistry. Here, we will delve into the nuances of this crucial transformation, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. Our goal is to provide you with the expertise to not only troubleshoot common issues but also to proactively optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the sulfonylation of a primary benzylamine?

A2: The most critical parameters for achieving selective mono-sulfonylation are stoichiometry, the choice and amount of base, reaction temperature, and the rate of addition of the sulfonylating agent.[1] Careful optimization of these factors is essential to favor the formation of the desired mono-sulfonylated product over the di-sulfonylated byproduct.[1]

Q2: My reaction is producing a significant amount of a di-sulfonylated byproduct. What is causing this and how can I prevent it?

A2: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with a second molecule of the sulfonyl chloride.[1] To minimize this, you can employ several strategies which are detailed in the troubleshooting guide below. These include adjusting the stoichiometry, using a weaker or sterically hindered base, lowering the reaction temperature, and ensuring slow, controlled addition of the sulfonyl chloride.[1]

Q3: Can the choice of solvent influence the outcome of my sulfonylation reaction?

A3: Absolutely. The solvent plays a crucial role in solubilizing the reactants and intermediates, which in turn affects reaction kinetics. Aprotic solvents are commonly preferred for this reaction.[1] Recent studies have also explored the use of deep eutectic solvents (DESs) as environmentally friendly and reusable alternatives that can lead to high yields at ambient temperatures.[2] The choice of solvent can also be critical in reactions where water plays a key role, with solvent systems like acetonitrile/water showing significant impact on yield.[3]

Q4: I am working with a sterically hindered benzylamine and observing low conversion. What can I do to improve the yield?

A4: For sterically hindered or weakly nucleophilic amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can dramatically improve reaction efficiency.[4][5] DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[4] This approach has been shown to be superior to using common bases like collidine or pyridine alone.[4][5]

Q5: How can I monitor the progress of my sulfonylation reaction?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common and effective techniques for monitoring the progress of the reaction.[6] For more in-depth mechanistic investigations and real-time analysis, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe catalytic intermediates and determine reaction rates.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the sulfonylation of benzylamine derivatives.

Issue 1: Low Yield of the Desired Sulfonamide

Low yields can be a frustrating issue, often stemming from incomplete reactions, side reactions, or product degradation.[6]

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions Check_Completion->Optimize_Conditions Yes Check_Degradation Product Degradation? Check_Side_Products->Check_Degradation No Purification_Issues Investigate Purification Check_Side_Products->Purification_Issues Yes Check_Degradation->Optimize_Conditions Yes Check_Degradation->Purification_Issues No Success Improved Yield Optimize_Conditions->Success Purification_Issues->Success DiSulfonylation cluster_0 Reaction Pathways Primary Amine Primary Amine Mono-sulfonamide Desired Product (Mono-sulfonamide) Primary Amine->Mono-sulfonamide + Sulfonyl Chloride (1) Sulfonyl Chloride_1 Sulfonyl Chloride Sulfonamide Anion Sulfonamide Anion Mono-sulfonamide->Sulfonamide Anion + Base - H-Base+ Base Base Di-sulfonamide Byproduct (Di-sulfonamide) Sulfonamide Anion->Di-sulfonamide + Sulfonyl Chloride (2) Sulfonyl Chloride_2 Sulfonyl Chloride

References

Technical Support Center: Optimizing N-Alkylation Reactions of Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation reactions involving benzylamines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of these crucial synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction to N-Alkylation of Benzylamines

N-alkylated benzylamines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction efficiency and product purity. The most common strategies for N-alkylation include reaction with alkyl halides, reductive amination with carbonyl compounds, and the increasingly popular "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols as alkylating agents.[3][4][5] This guide will address common issues encountered with these methods and provide actionable solutions to improve your reaction outcomes.

Visualizing Key Reaction Pathways

To better understand the transformations discussed, the following diagram illustrates the primary pathways for N-alkylation of benzylamines.

N_Alkylation_Pathways Start Benzylamine (Primary Amine) SecondaryAmine Secondary Amine (Mono-alkylated) Start->SecondaryAmine Direct Alkylation (Base) Start->SecondaryAmine Borrowing Hydrogen (Catalyst) Imine Imine Intermediate Start->Imine Reductive Amination SideProduct2 Over-alkylation Products Start->SideProduct2 Side Reactions AlkylHalide Alkyl Halide (R-X) AlkylHalide->SecondaryAmine TertiaryAmine Tertiary Amine (Di-alkylated) SideProduct1 Quaternary Ammonium Salt Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Imine Alcohol Alcohol (R-OH) Alcohol->SecondaryAmine SecondaryAmine->TertiaryAmine Over-alkylation SecondaryAmine->SideProduct1 Further Alkylation Imine->SecondaryAmine Reduction (e.g., NaBH(OAc)₃) Troubleshooting_Workflow Start Reaction Issue LowConversion Low/No Conversion Start->LowConversion Overalkylation Over-alkylation Start->Overalkylation SideProducts Side Products Start->SideProducts CheckBase Increase Base Strength (e.g., K₂CO₃ to Cs₂CO₃) LowConversion->CheckBase Base too weak? ExcessAmine Use Excess Benzylamine Overalkylation->ExcessAmine SlowAddition Slowly Add Alkylating Agent Overalkylation->SlowAddition ChangeBase Use Cs₂CO₃ Overalkylation->ChangeBase ReductiveAmination Switch to Reductive Amination Overalkylation->ReductiveAmination OptimizeConditions Optimize Temp. & Catalyst Loading SideProducts->OptimizeConditions ProtectingGroup Consider Protecting Groups SideProducts->ProtectingGroup CheckLeavingGroup Improve Leaving Group (Cl -> Br -> I) CheckBase->CheckLeavingGroup Still low IncreaseTemp Increase Temperature CheckLeavingGroup->IncreaseTemp Still low ChangeSolvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) IncreaseTemp->ChangeSolvent Still low

References

Technical Support Center: Sulfonamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of sulfonamides. As chemists and drug development professionals, we understand that achieving high purity is paramount. This resource is structured to help you diagnose and resolve common issues related to byproduct formation and removal, ensuring the integrity of your final compound.

Troubleshooting Guide: Isolating Your Target Sulfonamide

This section addresses specific experimental issues, their probable causes, and detailed protocols for resolution.

Issue 1: My crude product shows the presence of unreacted sulfonyl chloride.
  • Probable Cause: This issue typically arises from incomplete reaction, often due to the deactivation of the sulfonyl chloride through hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding and unreactive sulfonic acid.[1][2] Another reason could be insufficient reaction time or temperature.

  • Troubleshooting Workflow:

    • Confirmation of Byproduct: The presence of unreacted sulfonyl chloride or its sulfonic acid hydrolysis product can be initially assessed by Thin Layer Chromatography (TLC) and confirmed by LC-MS.[3][4] The sulfonic acid will appear as a more polar spot on the TLC plate.

    • Removal Strategy: Aqueous Workup & Extraction

      • Principle: The most straightforward method to remove both the unreacted sulfonyl chloride (by converting it to the sulfonic acid) and the sulfonic acid byproduct is through a basic aqueous wash. The sulfonic acid is acidic and will be deprotonated by a mild base to form a water-soluble salt, which can then be extracted from the organic layer containing your desired sulfonamide.

      • Step-by-Step Protocol: Basic Liquid-Liquid Extraction

        • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

        • Transfer the solution to a separatory funnel.

        • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution.

        • Shake the funnel vigorously, venting frequently to release any CO₂ pressure.

        • Allow the layers to separate. The aqueous layer will now contain the deprotonated sulfonic acid.

        • Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

        • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

        • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Preventative Measures for Future Syntheses:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Consider the slow addition of the sulfonyl chloride to the amine solution to minimize its exposure to trace moisture.[5]

Issue 2: I'm observing a significant amount of a less polar byproduct, likely a di-sulfonated product.
  • Probable Cause: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, forming a bis-sulfonylated amine (R-N(SO₂R')₂). This is more common when there is an excess of the sulfonyl chloride relative to the amine, or if the reaction conditions (e.g., strong base, high temperature) promote the deprotonation of the initially formed sulfonamide, which then acts as a nucleophile.

  • Troubleshooting Workflow:

    • Identification: This byproduct will typically have a higher molecular weight, which can be confirmed by LC-MS analysis.[3][6] On a TLC plate, it will appear as a less polar spot compared to your desired monosulfonamide.

    • Removal Strategy: Column Chromatography or Recrystallization

      • Principle: The difference in polarity and crystal lattice energy between the mono- and di-sulfonated products allows for their separation.

      • Method A: Flash Column Chromatography

        • Step-by-Step Protocol:

          • Adsorb the crude product onto a small amount of silica gel.

          • Prepare a silica gel column in a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC analysis.

          • Load the adsorbed product onto the column.

          • Elute the column with the chosen solvent system, collecting fractions. The less polar di-sulfonated byproduct will elute first, followed by the desired mono-sulfonamide.

          • Analyze the collected fractions by TLC to identify those containing the pure product.

          • Combine the pure fractions and remove the solvent under reduced pressure.

      • Method B: Recrystallization

        • Step-by-Step Protocol:

          • Select an appropriate solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water.[7][8]

          • Dissolve the crude material in the minimum amount of the hot solvent.

          • If there are insoluble impurities, perform a hot filtration.

          • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystal formation.

          • Collect the crystals by vacuum filtration.

          • Wash the crystals with a small amount of the cold recrystallization solvent.

          • Dry the purified crystals. The purity can be checked by melting point analysis or HPLC.[9][10]

    • Preventative Measures:

      • Use a slight excess of the amine relative to the sulfonyl chloride.

      • Employ slow, controlled addition of the sulfonyl chloride to the amine solution.

      • Use a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct without promoting further reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base (e.g., pyridine, triethylamine) in my sulfonamide synthesis?

The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[11][12] The base is added to neutralize this HCl, forming a salt (e.g., pyridinium chloride).[11] This is crucial for two reasons:

  • It prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction.

  • It drives the reaction to completion by removing a product from the equilibrium.

Q2: My reaction is sluggish or not going to completion. What can I do?

Several factors can contribute to a low yield or incomplete reaction[5]:

  • Reactant Quality: Ensure your amine is pure and your sulfonyl chloride has not degraded due to moisture. Using fresh reagents is always recommended.[5]

  • Reaction Conditions: Gently heating the reaction mixture may increase the rate. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DCM are often effective.

  • Base Strength: If using a sterically hindered amine, a less hindered base might be more effective. Ensure at least one equivalent of the base is present.

Q3: How can I best monitor the progress of my sulfonamide synthesis?

Thin Layer Chromatography (TLC) is the most common and immediate method. Spot the reaction mixture alongside your starting materials on a TLC plate. The formation of a new, more polar spot (relative to the amine, assuming the sulfonyl chloride is also visualized or hydrolyzes on the plate) indicates product formation. The disappearance of the limiting reagent signals the reaction's completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4][10]

Q4: Are there alternatives to liquid-liquid extraction for purification?

Yes, while liquid-liquid extraction is excellent for removing acidic or basic impurities, other techniques are often necessary for removing neutral byproducts.[13][14]

  • Solid-Phase Extraction (SPE): SPE can be a more efficient and less solvent-intensive alternative to LLE for sample cleanup.[15][16] Cartridges with different sorbents (e.g., C18, ion exchange) can be selected based on the properties of the sulfonamide and the impurities.[16]

  • Recrystallization: As detailed in the troubleshooting guide, this is a powerful technique for purifying solid products.[7][9]

  • Column Chromatography: This is the most versatile method for separating compounds with similar polarities.[17]

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the key decision-making processes in sulfonamide synthesis and purification.

Sulfonamide_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Initial Purification cluster_analysis Purity Analysis & Final Purification A Combine Amine, Sulfonyl Chloride, & Base in Anhydrous Solvent B Monitor Reaction via TLC/LC-MS A->B C Reaction Complete? B->C C->B No (Adjust Time/Temp) D Quench Reaction & Perform Aqueous Workup C->D Yes E Basic Wash (e.g., NaHCO3) to Remove Sulfonic Acid D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Analyze Crude Product (TLC, LC-MS, NMR) I Is Product Pure? H->I J Final Product I->J Yes K Purification Required I->K No L Choose Method: - Column Chromatography - Recrystallization K->L L->H Re-analyze Byproduct_Troubleshooting Start Analyze Crude Product Impurity_Type Major Impurity Type? Start->Impurity_Type Acidic Acidic Impurity (e.g., Sulfonic Acid) Impurity_Type->Acidic Polar/Acidic Neutral_Similar Neutral Impurity (Similar Polarity) Impurity_Type->Neutral_Similar Isomeric/Structurally Similar Neutral_Different Neutral Impurity (Different Polarity) Impurity_Type->Neutral_Different Non-polar/ Di-sulfonated Solution_Acidic Solution: Basic Aqueous Wash (Liquid-Liquid Extraction) Acidic->Solution_Acidic Solution_Neutral_Similar Solution: Recrystallization Neutral_Similar->Solution_Neutral_Similar Solution_Neutral_Different Solution: Flash Column Chromatography Neutral_Different->Solution_Neutral_Different

References

Technical Support Center: Chromatographic Purification of Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, often basic, compounds. The inherent properties of the morpholine moiety—high polarity and a basic nitrogen atom—frequently lead to frustrating chromatographic outcomes like poor retention on traditional reversed-phase media and problematic peak shapes.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions and develop robust, effective purification methods.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses the most frequent and specific problems encountered during the purification of polar morpholine derivatives.

Issue 1: My morpholine derivative shows little to no retention on my C18 column.

Question: I'm injecting my polar morpholine compound onto a standard C18 column using a high percentage of aqueous mobile phase, but it elutes at or near the void volume. Why is this happening and what should I do?

Answer:

This is the most common challenge and stems from a fundamental mismatch between your analyte and the stationary phase.

  • The Cause (Expertise & Experience): C18 columns utilize a non-polar (hydrophobic) stationary phase. Retention in this "reversed-phase" mode occurs when an analyte partitions from the polar mobile phase into the non-polar stationary phase. Highly polar molecules, like many morpholine derivatives, have a strong affinity for the polar aqueous mobile phase and very little affinity for the hydrophobic C18 chains.[2] Consequently, they spend minimal time interacting with the stationary phase and are swept through the column quickly, resulting in poor or no retention.[3]

  • The Solution (Authoritative Grounding): You must switch to a chromatographic mode that is designed to retain polar compounds. The two primary recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal starting point. It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent, typically acetonitrile (ACN).[4][5] Retention is driven by the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[4][6] To elute the compound, you increase the mobile phase polarity by increasing the water content—the opposite of reversed-phase chromatography.[5][6]

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on a single stationary phase.[7][8] This allows for multiple, tunable retention mechanisms. For a basic morpholine derivative, a mixed-mode column with cation-exchange properties can provide strong retention via electrostatic interactions, even if hydrophobic retention is weak.[7][9]

Issue 2: My peak shape is terrible—severe tailing or fronting.

Question: I've switched to a HILIC column, and I'm getting retention, but my peaks are tailing badly. What's causing this and how can I fix it?

Answer:

Poor peak shape in HILIC is common when working with basic compounds like morpholines. It typically points to undesirable secondary interactions or issues with your sample solvent.

  • The Cause (Expertise & Experience):

    • Secondary Ion-Exchange Interactions: The basic nitrogen on your morpholine derivative can become protonated (positively charged) depending on the mobile phase pH. This positive charge can then interact strongly and non-ideally with negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[3][10] This secondary ion-exchange interaction is a major cause of peak tailing.[1][11]

    • Sample Solvent Mismatch: HILIC is notoriously sensitive to the composition of the solvent your sample is dissolved in.[12][13] If your sample is dissolved in a solvent that is much stronger (i.e., more polar, like high-percent water) than your initial mobile phase (high-percent acetonitrile), it will disrupt the stationary phase's aqueous layer upon injection. This leads to distorted, often split or fronting, peaks.[5][12][13]

  • The Solution (Authoritative Grounding):

    • Optimize Mobile Phase Additives: To mitigate silanol interactions, you must control the mobile phase pH and ionic strength. Using a buffered mobile phase is crucial. Ammonium formate or ammonium acetate (typically 10-20 mM) are excellent choices as they are volatile and MS-compatible.[14][15][16] These buffers serve two purposes: they control the pH and the buffer cations (NH₄⁺) compete with your protonated analyte for the active silanol sites, effectively masking them and improving peak shape.[10] Using formic acid alone is often insufficient for basic compounds and can lead to poor performance.[15][17]

    • Match Your Sample Solvent: The ideal sample solvent is your initial mobile phase composition (e.g., 90% ACN / 10% aqueous buffer).[5] If your compound is not soluble, you can prepare a stock solution in a solvent with more water or even DMSO, but you must then dilute it significantly with a high-organic solvent (like acetonitrile) before injection to minimize peak distortion.[12][18]

Issue 3: My compound is not UV active. How can I detect it during purification?

Question: My morpholine derivative lacks a chromophore, so I can't see it with a standard UV detector. What are my options?

Answer:

This is a common issue, especially with saturated heterocyclic compounds. You need a universal detection method that does not rely on the optical properties of the analyte.

  • The Cause (Expertise & Experience): UV-Vis detectors require the presence of a chromophore—a part of the molecule that absorbs light at specific wavelengths (typically aromatic rings or conjugated systems).[19] If your molecule lacks this feature, it will be invisible to this type of detector.

  • The Solution (Authoritative Grounding): The most common and effective solution is to use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

    • ELSD Operation: An ELSD works in three stages:

      • Nebulization: The column eluent is sprayed with a gas (like nitrogen) to form a fine mist.[20]

      • Evaporation: The mist passes through a heated tube, evaporating the mobile phase solvents.[20]

      • Detection: The remaining non-volatile analyte particles pass through a light beam. The scattered light is measured by a photodiode, generating a signal proportional to the mass of the analyte.[20]

    • Advantages: ELSD is considered a universal detector for any compound that is less volatile than the mobile phase, making it perfect for non-chromophoric morpholine derivatives.[20][21] It is also compatible with the gradient elution methods commonly used in HILIC and other techniques.[19][21]

Core Methodologies & Protocols

Method Selection Workflow

Choosing the right chromatographic technique is the most critical step. This workflow guides you from analyte properties to a starting method.

MethodSelection Analyte Analyte Properties: - High Polarity - Basic (pKa of Morpholine ~8.5) C18_Check Attempt Reversed-Phase (C18)? Analyte->C18_Check HILIC Primary Technique: HILIC C18_Check->HILIC No (Recommended) No_Retention Outcome: Poor or No Retention C18_Check->No_Retention Yes MMC Alternative Technique: Mixed-Mode (RP/Cation-Exchange) HILIC->MMC If peak shape or selectivity is still poor SFC Advanced Technique: Supercritical Fluid Chromatography (SFC) HILIC->SFC For high-throughput or chiral separations No_Retention->HILIC Next Step

Caption: Method selection workflow for polar morpholine derivatives.

Comparative Overview of Purification Techniques

This table summarizes the primary chromatographic modes suitable for polar morpholine derivatives.

FeatureReversed-Phase (C18)HILICMixed-Mode (RP/SCX)Supercritical Fluid (SFC)
Stationary Phase Non-polar (Hydrophobic)Polar (Hydrophilic)Non-polar + Ion-ExchangePolar (often same as HILIC/NP)
Primary Retention Hydrophobic PartitioningHydrophilic PartitioningHydrophobic + Ion-ExchangeAdsorption / Partitioning
Suitability for Polar Morpholines Very Poor (No Retention)Excellent Very Good Excellent
Typical Mobile Phase High % Water / Low % OrganicHigh % Organic / Low % WaterTunable based on desired modeSupercritical CO₂ + Modifier
Key Advantage Widely availableDirect retention of polarsDual retention mechanismFast, "green," reduced solvent use[22][23]
Key Disadvantage Fundamentally unsuitedSensitive to sample solvent & waterMore complex method developmentRequires specialized equipment[24]
Step-by-Step Protocol: HILIC Purification

This protocol provides a robust starting point for developing a HILIC purification method for a polar, basic morpholine derivative.

  • Column Selection:

    • Start with a bare silica or amide-bonded stationary phase. These offer good general-purpose retention for polar compounds.

    • Typical Dimensions: 4.6 mm ID x 150 mm length, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust pH to ~3.0 with formic acid. The acidic pH ensures the basic morpholine is protonated, and the buffer ions help ensure good peak shape.[10]

    • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% ACN / 10% Water).[5][18]

    • If solubility is an issue, dissolve in minimal DMSO or water and dilute at least 10-fold with ACN.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[25]

  • Chromatographic Conditions & Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL (to minimize solvent mismatch effects)[26]

    • Detection: ELSD (or UV if applicable)

    • Gradient Program:

      Time (min) %A (Aqueous) %B (ACN) Curve
      0.0 5 95 Initial
      1.0 5 95 Hold
      10.0 40 60 Linear
      12.0 40 60 Hold
      12.1 5 95 Return to Initial

      | 20.0 | 5 | 95 | Equilibrate |

  • Critical Step - Column Equilibration:

    • Before the first injection, and between each run, the column must be thoroughly equilibrated with the initial mobile phase conditions.[5]

    • Equilibrate with at least 10-15 column volumes. For a 4.6x150 mm column, this means running the initial conditions for 10-15 minutes. Failure to properly equilibrate is a primary cause of retention time drift and poor reproducibility in HILIC.[5][26]

Frequently Asked Questions (FAQs)

Q1: Can I use normal-phase chromatography on silica gel with solvents like ethyl acetate and hexanes? A1: Generally, no. While normal-phase chromatography uses a polar stationary phase (silica), it is intended for separating non-polar to moderately polar compounds in non-polar organic solvents. Highly polar morpholine derivatives will likely adsorb irreversibly to the silica, leading to streaking and very low or no recovery.[1][27] HILIC, which uses reversed-phase solvents on a polar column, is the appropriate technique.[3][28]

Q2: What is Supercritical Fluid Chromatography (SFC) and when should I consider it? A2: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[24] It is often considered a type of normal-phase chromatography.[22] For purifying polar morpholine derivatives, especially on a larger scale or for chiral separations, SFC offers significant advantages. It is extremely fast, uses less organic solvent (making it "greener" and reducing fraction dry-down time), and often provides unique selectivity.[22][23][29] It is an advanced technique that requires specialized instrumentation.[24]

Q3: How does buffer concentration affect my HILIC separation? A3: Buffer concentration is a critical parameter. For basic compounds on a silica-based column, increasing the buffer salt concentration (e.g., from 5 mM to 20 mM ammonium formate) typically decreases retention.[10] This is because the buffer cation (NH₄⁺) competes more effectively with the protonated basic analyte for interaction with the stationary phase. However, a sufficient buffer concentration (at least 5-10 mM) is necessary to ensure good peak shape by masking secondary interactions.[5][26]

Q4: My compound is an HCl salt. Does this affect how I should purify it? A4: Yes. If your compound is a salt, it is already ionized. This can be an advantage in mixed-mode cation-exchange chromatography, where the positive charge is the primary driver of retention.[7] In HILIC, the compound will be highly polar and should retain well, but you must still use a buffer in the mobile phase to control the ionic environment and achieve reproducible chromatography. Dissolving the salt for injection requires the same considerations regarding solvent mismatch as the freebase form.

References

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of 3- vs. 4-(Morpholine-4-sulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the impact of substituent placement on the physicochemical and pharmacological properties of two closely related benzylamine derivatives, offering insights for rational drug design.

In the landscape of medicinal chemistry, the subtle shift of a single functional group on a molecular scaffold can profoundly alter a compound's biological activity and pharmacokinetic profile. This guide provides a comparative analysis of two such positional isomers: 3-(Morpholine-4-sulfonyl)benzylamine and 4-(Morpholine-4-sulfonyl)benzylamine. While structurally similar, the placement of the morpholine-4-sulfonyl group at the meta (3-position) versus the para (4-position) of the benzylamine ring introduces significant differences in their electronic distribution, conformation, and ultimately, their potential as drug candidates.

This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of how positional isomerism can be leveraged in the optimization of lead compounds. We will explore the synthesis, physicochemical properties, and potential pharmacological implications of these two molecules, supported by available data and established scientific principles.

Physicochemical Properties: A Tale of Two Isomers

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for a direct comparison of these two specific isomers is limited in publicly available literature, we can infer their likely characteristics based on the principles of medicinal chemistry and data for analogous compounds.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-(Morpholine-4-sulfonyl)benzylamineRationale for Comparison
Molecular Formula C₁₁H₁₆N₂O₃S[1]C₁₁H₁₆N₂O₃SIdentical, as they are isomers.
Molar Mass 256.32 g/mol [1]256.32 g/mol Identical, as they are isomers.
Predicted logP LowerHigherThe para-isomer is generally more symmetrical, which can lead to more efficient crystal packing and potentially lower solubility but a higher logP. The meta-isomer's asymmetry may disrupt crystal packing, leading to better solubility and a lower logP.
Predicted pKa (amine) Slightly HigherSlightly LowerThe electron-withdrawing sulfonyl group will influence the basicity of the benzylamine nitrogen. The effect is more pronounced from the para position due to direct resonance, which would decrease the pKa of the 4-isomer more significantly than the meta-isomer.
Predicted Aqueous Solubility HigherLowerGenerally, less symmetrical molecules (meta-isomer) tend to have lower lattice energies and are therefore more soluble than their more symmetrical counterparts (para-isomer).

The morpholine moiety is a well-regarded scaffold in drug discovery, often incorporated to enhance aqueous solubility and metabolic stability.[2][3] Its presence in both isomers is a strategic choice to improve their drug-like properties. However, the positional change of the sulfonylbenzylamine group is expected to fine-tune these characteristics.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves a multi-step process, starting from the corresponding nitrobenzonitrile or nitrobenzyl chloride. A general synthetic workflow is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of (Morpholine-4-sulfonyl)benzylamine Isomers start Starting Material (e.g., 3- or 4-Nitrobenzonitrile) step1 Sulfonylation with Morpholine start->step1 Morpholine, Base step2 Reduction of Nitro Group step1->step2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) end_product Final Product (3- or 4-isomer) step2->end_product

Caption: General workflow for the synthesis of 3- and 4-(Morpholine-4-sulfonyl)benzylamine.

Experimental Protocol: Synthesis of 4-(Morpholine-4-sulfonyl)benzylamine

This protocol is a representative example based on common synthetic methodologies for similar compounds.

Step 1: Synthesis of 4-(Morpholine-4-sulfonyl)benzonitrile

  • To a stirred solution of 4-chlorobenzonitrile (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.1 eq.) and a base like potassium carbonate (2 eq.).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-(morpholin-4-yl)benzonitrile.

  • React the resulting 4-(morpholin-4-yl)benzonitrile with a suitable sulfonating agent. A common method involves the reaction with chlorosulfonic acid followed by treatment with morpholine.

Step 2: Reduction of the Nitrile to Benzylamine

  • Dissolve the 4-(Morpholine-4-sulfonyl)benzonitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or conduct catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction (if using LiAlH₄) by the sequential addition of water and a sodium hydroxide solution.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(Morpholine-4-sulfonyl)benzylamine.

The synthesis of the 3-isomer would follow a similar pathway, starting with the corresponding 3-substituted benzonitrile or benzyl chloride derivative.

Pharmacological and Biological Implications

The morpholine scaffold is present in numerous approved drugs and is known to contribute to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The sulfonamide group is another key pharmacophore, famously present in antibacterial sulfa drugs and a variety of other therapeutic agents.

The difference in the spatial arrangement of the key functional groups in the 3- and 4-isomers will directly impact their ability to interact with biological targets.

Potential Target Interactions

The benzylamine moiety can participate in hydrogen bonding and ionic interactions, while the morpholine-4-sulfonyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. The overall shape and electronic properties of the molecule will dictate its binding affinity and selectivity for a given protein target.

References

Biological activity comparison of substituted benzylamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of Substituted Benzylamine Analogs

Abstract

The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The synthetic tractability of the benzylamine core allows for systematic modifications of both the aromatic ring and the amine substituent, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of substituted benzylamine analogs, with a primary focus on their anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Benzylamine Scaffold

Benzylamine consists of a benzyl group attached to an amine. Its structural simplicity and the ability to introduce a wide variety of substituents at multiple positions have made it an attractive starting point for drug discovery. The key areas for modification include:

  • The Aromatic Ring (A-ring): Substitution on the phenyl ring with electron-donating or electron-withdrawing groups, halogens, or bulky moieties can significantly alter the molecule's electronic properties, lipophilicity, and steric profile.

  • The Methylene Bridge: While less commonly modified, changes to this linker can affect conformational flexibility.

  • The Amino Group (N-atom): Substitution on the nitrogen atom (from primary to secondary or tertiary amines) or incorporation into heterocyclic systems dramatically influences basicity, hydrogen bonding capacity, and overall molecular properties.

These modifications dictate how the molecule interacts with its biological target, influencing its efficacy and selectivity. This guide will explore these relationships in the context of specific therapeutic applications.

Section 1: Anticancer Activity of Substituted Benzylamines

Benzylamine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) through various signaling pathways.

Mechanism of Action: Induction of Apoptosis via JAK2/STAT3 Pathway Inhibition

A key pathway implicated in cancer cell survival and proliferation is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, the JAK2/STAT3 cascade is often constitutively active in many cancers, leading to the transcription of anti-apoptotic proteins like Bcl-2.[1][2][3] Inhibition of this pathway can trigger apoptosis, making it an attractive target for cancer therapy.

Certain substituted benzylamines have been shown to exert their anticancer effects by modulating this pathway. For example, the natural alkaloid 2-acetyl-benzylamine has been demonstrated to induce apoptosis in leukemia cells by decreasing the expression of Bcl-2 and activating caspases.[4] This activity is linked to the inhibition of the JAK2/STAT3 signaling cascade.[4]

Below is a diagram illustrating the mechanism.

JAK2_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 pJAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Bcl2 Bcl-2 Gene Transcription Nucleus->Bcl2 AntiApoptosis Suppression of Apoptosis Bcl2->AntiApoptosis Apoptosis Apoptosis AntiApoptosis->Apoptosis Benzylamine Substituted Benzylamine Analog Benzylamine->pJAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 pathway by benzylamine analogs.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of benzylamine derivatives is highly dependent on the nature and position of substituents.

  • Substitution on the Amino Group: Studies on thiazole-based benzylamines showed that N-desmethyl analogues were significantly more potent than their N-methyl counterparts, suggesting that a secondary amine might be crucial for activity.[5]

  • Substitution on the Phenyl Ring: In a series of bis-8-hydroxyquinoline substituted benzylamines, the presence of substituents on the benzylamine phenyl ring was explored. The results indicated that the electronic properties of these substituents could modulate the formation of a reactive quinone methide intermediate, which is hypothesized to be the active species that forms covalent adducts with protein thiols, leading to cytotoxicity.[6][7]

  • N-benzyl-2-phenylpyrimidin-4-amines: Extensive SAR studies on this class of compounds as deubiquitinase inhibitors revealed that small alkyl groups (like methyl) on the pyrimidine core enhance potency. On the benzylamine portion, substitution on the phenyl ring was well-tolerated, with potencies approaching the low micromolar range.[8]

Comparative Data: Cytotoxicity of Benzylamine Analogs

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzylamine derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
8a 4-amino-5-aroylthiazole2-(benzylamino)SK-MEL-1~10-20[5]
3a 4-amino-5-aroylthiazole2-(N-methylbenzylamino)Various>200[5]
2-acetyl-benzylamine Benzylamine2-acetylMOLM-14 (Leukemia)400[4]
2-acetyl-benzylamine Benzylamine2-acetylNB-4 (Leukemia)390[4]
ML323 Analog 12 N-benzyl-pyrimidin-4-amine4-phenyl on benzylamineHCT116 (Colon)3.7[8]
ML323 Analog 70 N-benzyl-pyrimidin-4-amineVarious optimized groupsHCT116 (Colon)<0.1[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]

Workflow Diagram

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology: [9][11][12][13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1-3 x 10⁵ cells/mL (100 µL per well). Include wells for blanks (medium only) and negative controls (cells with vehicle solvent). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzylamine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the negative control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Antimicrobial Activity

Substituted benzylamines have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][14][15]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzylamine analogs is strongly correlated with their physicochemical properties, particularly lipophilicity.

  • Lipophilicity: A study on 5-beta-cholanyl-24-benzylamine derivatives found a linear correlation between antimicrobial activity (expressed as -log MIC) and the hydrophobicity (log P) of the uncharged species.[2] Increased lipophilicity is thought to facilitate the molecule's ability to cross bacterial cell membranes.

  • Substitution Pattern: In a series of benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives, compounds with specific substitutions on the aromatic ring showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values as low as 0.002 µg/mL.[8]

  • Amine Substitution: For 1,3-bis(aryloxy)propan-2-amines, activity was highest when the amine was primary. Substitution to secondary or tertiary amines resulted in a loss of activity, suggesting the primary amine is essential for the antibacterial effect against Gram-positive bacteria.[16]

Comparative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzylamine analogs against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSubstituentsMicroorganismMIC (µg/mL)Reference
Cyclohexylmethyl-diamines4-Cl, 3-CF₃ on benzyl ringsP. aeruginosa0.002[8]
Cyclohexylmethyl-diamines4-Cl, 3-CF₃ on benzyl ringsS. epidermidis0.004[8]
Carbazole Derivatives4-(4-(benzylamino)butoxy)S. aureus32[12]
Benzoxazole Derivatives2-benzyl-5-[p-bromobenzyl-carbonylamino]C. glabrata3.12[7]
Benzylamine AntimycoticsAromatic ether side chainC. glabrataComparable to Terbinafine[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18][19]

Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology: [20][21][22]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzylamine analogs in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Typically, 100 µL of broth is added to all wells, and then 100 µL of a 2x concentrated stock of the compound is added to the first column and serially diluted across the plate.

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Enzyme Inhibition - Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters.[4] MAO-B inhibitors are particularly relevant for the treatment of neurodegenerative diseases like Parkinson's disease. Benzylamine itself is a known substrate for MAO-B, making the scaffold an ideal starting point for designing inhibitors.[5][23]

Structure-Activity Relationship (SAR) for MAO-B Inhibition

The design of selective and potent MAO-B inhibitors from the benzylamine scaffold often involves incorporating a sulfonamide moiety and various heterocyclic rings.[4]

  • Sulfonamide Moiety: The inclusion of a sulfonamide group has been a successful strategy in developing potent MAO inhibitors.[4]

  • Heterocyclic Rings: In a study of benzylamine-sulfonamide derivatives, the nature of the heterocyclic ring played a crucial role. Compounds containing specific heterocycles achieved IC₅₀ values in the low nanomolar range.[4]

  • Halogen Substitution: A 4-fluoro substituent on the benzylamine ring has been shown to contribute positively to MAO-B inhibitory activity.[4]

  • Mechanism: Kinetic studies often reveal a non-competitive or competitive reversible mode of inhibition for these analogs, which can be advantageous in terms of safety profiles compared to irreversible inhibitors.[4]

Comparative Data: MAO-B Inhibition

The table below compares the in vitro inhibitory activity (IC₅₀) of several benzylamine-sulfonamide derivatives against human MAO-B.

Compound IDKey Structural FeatureshMAO-B IC₅₀ (µM)Selectivity vs. MAO-AReference
4i Benzylamine-sulfonamide with heterocyclic ring0.041Selective for MAO-B[4][6][11][23]
4t Benzylamine-sulfonamide with different heterocycle0.065Selective for MAO-B[4][6][11][23]
BB-4h (Lead Cmpd) Benzothiazole-benzylamine hybrid2.95-[4]

Conclusion and Future Outlook

The substituted benzylamine framework is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. Structure-activity relationship studies consistently demonstrate that targeted modifications to the aromatic ring and the amine substituent can optimize activity for anticancer, antimicrobial, and enzyme-inhibitory applications. The ability to fine-tune properties like lipophilicity, hydrogen bonding capacity, and steric bulk allows for the rational design of analogs with improved potency and selectivity. Future research will likely focus on developing multi-target ligands, exploring novel substitution patterns, and further elucidating the complex mechanisms of action to translate these promising laboratory findings into clinically effective therapeutic agents.

References

A Head-to-Head Comparison of Sulfonamide Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory medications.[1] Its prevalence drives the continuous need for efficient, scalable, and versatile synthetic methods. This guide provides a head-to-head comparison of the most common and emerging methods for sulfonamide synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely used method for preparing sulfonamides.[1] This method's enduring popularity stems from its simplicity and the broad availability of starting materials.

Causality Behind Experimental Choices

The core of this reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The choice of solvent is often a non-polar organic solvent like dichloromethane (DCM) to ensure the solubility of the reactants.

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide
  • Reaction Setup: Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure sulfonamide.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Benzylamine in DCM base Add Triethylamine amine->base reaction_step Add Sulfonyl Chloride Solution Dropwise at 0°C base->reaction_step sulfonyl_chloride Prepare p-Toluenesulfonyl Chloride in DCM sulfonyl_chloride->reaction_step stir Stir at Room Temperature (4-6 hours) reaction_step->stir wash Wash with HCl, NaHCO3, Brine stir->wash purify Dry, Concentrate, and Purify wash->purify

Caption: Workflow for classical sulfonamide synthesis.

Hinsberg Test: A Classic Application

This reaction is the foundation of the Hinsberg test, a qualitative method to differentiate primary, secondary, and tertiary amines.[2][3]

  • Primary amines form a sulfonamide that is soluble in alkali due to the acidic proton on the nitrogen.

  • Secondary amines form an insoluble sulfonamide.

  • Tertiary amines do not react under these conditions.

Modern Approaches: Moving Beyond Sulfonyl Chlorides

While reliable, the classical method has drawbacks, including the often harsh conditions required to prepare sulfonyl chlorides and their moisture sensitivity. Modern methods aim to overcome these limitations by utilizing alternative starting materials and reaction conditions.

Oxidative Coupling of Thiols and Amines

This one-pot approach avoids the pre-formation and handling of sulfonyl chlorides by generating the reactive sulfur species in situ from readily available thiols or disulfides.

Causality Behind Experimental Choices

The reaction proceeds via the oxidation of a thiol to a more electrophilic sulfur species, which then reacts with the amine. Various oxidizing systems can be employed, with electrochemical methods offering a particularly "green" and efficient alternative. In the electrochemical approach, the thiol is first anodically oxidized to a disulfide. Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to form the sulfonamide, proceeding through a sulfenamide and sulfinamide intermediate.[4][5]

Experimental Protocol: Electrochemical Synthesis of N-Cyclohexylbenzenesulfonamide
  • Reaction Setup: In an undivided electrochemical flow cell equipped with a graphite anode and a stainless steel cathode, flow a solution of thiophenol (1.0 eq), cyclohexylamine (1.5 eq), and Me4NBF4 (0.1 eq) in a 3:1 mixture of MeCN/0.3 M HCl.

  • Electrolysis: Apply a constant current to the cell for a residence time of 5 minutes.

  • Workup: Collect the solution from the cell outlet.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Reaction Mechanism

G thiol Thiol (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide -2e-, -2H+ (Anode) sulfenamide Sulfenamide (R-S-NHR') disulfide->sulfenamide + Aminium Radical amine Amine (R'-NH2) aminium_radical Aminium Radical (R'-NH2•+) amine->aminium_radical -e- (Anode) sulfinamide Sulfinamide (R-S(O)-NHR') sulfenamide->sulfinamide Oxidation sulfonamide Sulfonamide (R-SO2-NHR') sulfinamide->sulfonamide Oxidation

Caption: Electrochemical oxidative coupling mechanism.

Synthesis Using Sulfur Dioxide Surrogates (DABSO)

Gaseous sulfur dioxide is a key reagent in many sulfonamide syntheses but is hazardous to handle. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid surrogate that releases SO2 in a controlled manner.[6]

Causality Behind Experimental Choices

This method typically involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with DABSO to form a metal sulfinate in situ. This intermediate is then converted to a sulfonyl chloride and subsequently reacted with an amine in a one-pot procedure.[6] This approach offers a safer and more convenient alternative to using gaseous SO2.

Experimental Protocol: One-Pot Synthesis of N-Morpholinobenzenesulfonamide using DABSO
  • Sulfinate Formation: To a solution of phenylmagnesium bromide (1.0 eq) in THF at -40 °C, add DABSO (2.5 eq). Stir the mixture for 1 hour.

  • Sulfonyl Chloride Formation: Add sulfuryl chloride (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Amination: Add morpholine (10 eq) to the reaction mixture and stir.

  • Workup and Purification: After reaction completion, perform a standard aqueous workup and purify the product by column chromatography.

Green and Advanced Methods

The principles of green chemistry have spurred the development of more environmentally benign and efficient sulfonamide synthesis methods.

Microwave-Assisted Synthesis from Sulfonic Acids

Microwave irradiation can dramatically reduce reaction times and improve yields in chemical synthesis. This method allows for the direct synthesis of sulfonamides from sulfonic acids, avoiding the need for conversion to sulfonyl chlorides.[7]

Causality Behind Experimental Choices

The sulfonic acid is activated in situ, often using a reagent like 2,4,6-trichloro-[2][4][5]-triazine (TCT), to form a reactive intermediate. This intermediate then readily reacts with an amine to form the sulfonamide. Microwave heating accelerates both the activation and the subsequent amination steps.[7]

Experimental Protocol: Microwave-Assisted Synthesis of N-Benzyl-4-toluenesulfonamide
  • Activation: In a microwave-safe vessel, combine p-toluenesulfonic acid (1.0 eq), TCT (0.4 eq), and triethylamine (1.2 eq) in acetone. Irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Amination: To the resulting mixture, add benzylamine (1.2 eq) and aqueous NaOH. Irradiate in the microwave reactor at 50 °C for 10 minutes.

  • Workup and Purification: After cooling, extract the product with an organic solvent, wash, dry, and purify.

Mechanochemical Synthesis

Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), offers a solvent-free approach to sulfonamide synthesis, significantly reducing waste.

Causality Behind Experimental Choices

This method often involves the tandem oxidation-chlorination of a disulfide in the presence of a solid oxidant and a catalytic solid acid, followed by amination with a solid base. The mechanical energy from ball milling facilitates the reactions in the solid state.

Experimental Protocol: Mechanochemical Synthesis from a Disulfide
  • Oxidative Chlorination: In a milling jar containing zirconia balls, add NaHSO4 (10 mol%), the disulfide (1.0 eq), and NaOCl·5H2O (6.0 eq). Mill the mixture at 30 Hz for 40-180 minutes.

  • Amination: Open the jar and add the amine (1.1 eq) and MgO (4.0 eq).

  • Final Reaction: Close the jar and continue milling at 30 Hz for 120 minutes.

  • Workup: Extract the product with ethyl acetate, wash with citric acid solution to remove the amine and base, and then isolate the sulfonamide.

Head-to-Head Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsReaction TimeTemperatureTypical YieldsAdvantagesDisadvantages
Classical Synthesis Sulfonyl Chloride, AminePyridine, Triethylamine4-18 hours0 °C to RT70-95%Simple, reliable, broad substrate scope.[8]Requires pre-synthesis of often unstable sulfonyl chlorides.[1]
Oxidative Coupling Thiol/Disulfide, AmineOxidizing agent (e.g., I2O5, electrochemical)5 min - 24 hoursRoom Temperature50-90%One-pot, avoids sulfonyl chlorides, green (electrochemical).[4][5]Substrate scope can be limited, potential for over-oxidation.
DABSO Method Organometallic, AmineDABSO, Sulfuryl Chloride2-4 hours-40 °C to RT60-85%Safe SO2 source, one-pot procedure.[6]Requires organometallic reagents, can be stoichiometric in DABSO.
Microwave-Assisted Sulfonic Acid, AmineTCT20-30 minutes50-80 °C80-95%Very fast, high yields, direct from sulfonic acids.[7]Requires specialized microwave equipment.
Mechanochemical Disulfide, AmineSolid oxidant (NaOCl·5H2O), Solid acid/base2-5 hoursRoom Temperature70-90%Solvent-free, environmentally friendly.Requires specialized ball-milling equipment.

Conclusion

The choice of sulfonamide synthesis method is a critical decision in any research or drug development program. While the classical reaction of sulfonyl chlorides with amines remains a workhorse in the field due to its simplicity and reliability, modern methods offer significant advantages in terms of safety, efficiency, and environmental impact. Oxidative coupling and the use of SO2 surrogates like DABSO provide valuable alternatives that avoid the handling of hazardous reagents. For rapid synthesis and high yields, microwave-assisted methods are an excellent choice. Furthermore, the emergence of mechanochemistry presents a promising avenue for sustainable, solvent-free synthesis. By carefully considering the specific requirements of the target molecule, the available resources, and the desired scale of the reaction, researchers can select the most appropriate method to efficiently and effectively synthesize the desired sulfonamides.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Morpholine-4-sulfonyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of kinase inhibitor development, achieving target specificity is paramount. The promiscuous nature of many kinase inhibitors can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel class of kinase inhibitors: 3-(Morpholine-4-sulfonyl)benzylamine derivatives. As publicly available data for this specific scaffold is limited, we will use a representative, hypothetical lead compound, MSB-1 (this compound Derivative 1), to illustrate the essential cross-reactivity studies. This guide will compare MSB-1 to two alternative kinase inhibitors with different structural motifs, ALT-A (a quinazoline-based inhibitor) and ALT-B (a pyrazolopyrimidine-based inhibitor), to highlight the importance of thorough selectivity profiling.

The core structure of MSB-1, featuring a benzenesulfonamide core coupled with a morpholine ring, presents a unique pharmacophore. The morpholine moiety is often incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1] Concurrently, the sulfonamide group is a well-established hinge-binding motif for many kinase inhibitors.[2] Understanding the interplay of these structural features in dictating selectivity is crucial for advancing this chemical series.

The Rationale Behind Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites. This structural similarity is the primary reason for the cross-reactivity of many kinase inhibitors.[3] A comprehensive selectivity profile is therefore not merely a characterization step but a critical predictive tool for potential off-target liabilities and opportunities for polypharmacology.[4] Methodologies for assessing kinase inhibitor selectivity range from broad, panel-based biochemical screens to more targeted cellular assays that confirm target engagement in a physiological context.[4]

Comparative Selectivity Profile of MSB-1, ALT-A, and ALT-B

To provide a clear comparison, the following table summarizes the hypothetical inhibitory activities (IC50 values) of our lead compound, MSB-1, and two alternative inhibitors against a panel of representative kinases from different families. A higher IC50 value indicates lower potency, and thus, for off-targets, a higher value is desirable.

Kinase TargetProtein FamilyMSB-1 (IC50, nM)ALT-A (IC50, nM)ALT-B (IC50, nM)
Target Kinase X Tyrosine Kinase 12 15 10
Off-Target Kinase 1Serine/Threonine Kinase1,2508502,500
Off-Target Kinase 2Lipid Kinase>10,0002,100>10,000
Off-Target Kinase 3Tyrosine Kinase8,7009,2005,500
Off-Target Kinase 4Serine/Threonine Kinase3,4005001,100

This data is illustrative and intended to provide a framework for comparison.

From this hypothetical data, MSB-1 demonstrates a favorable selectivity profile, with a significant window between its on-target potency and its activity against the screened off-target kinases. ALT-A shows some cross-reactivity with Off-Target Kinase 4, while ALT-B, despite being a potent inhibitor of Target Kinase X, also shows some activity against Off-Target Kinase 4.

Experimental Methodologies for Cross-Reactivity Assessment

A multi-pronged approach is essential for a robust assessment of kinase inhibitor selectivity. Below are detailed protocols for key experiments that form the foundation of a comprehensive cross-reactivity study.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a large panel of kinases.[5]

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of MSB-1, ALT-A, and ALT-B in 100% DMSO, starting from a 100 µM stock.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to 10 µL of a reaction buffer containing the purified kinase and its specific substrate.

  • Initiation: Start the reaction by adding 10 µL of a solution containing MgCl2 and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: After washing and drying the filter mat, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts to percent inhibition relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular environment.[6]

Principle: The binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or the test compound (MSB-1, ALT-A, or ALT-B) at a concentration 10-100 fold higher than the biochemical IC50 for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using a standard Western blot or ELISA protocol.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, target engagement.

Visualizing the Experimental Workflow and Underlying Biology

To better understand the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow for kinase selectivity profiling and a hypothetical signaling pathway in which our target kinase is involved.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation A Compound Library (MSB-1, ALT-A, ALT-B) C High-Throughput Radiometric Assay A->C B Kinase Panel (>400 kinases) B->C D IC50 Determination C->D E Cell-Based Assays D->E Hits with Desired Potency & Selectivity F CETSA (Target Engagement) E->F G Phospho-protein Western Blot E->G H Phenotypic Assays (e.g., Proliferation) E->H

Caption: Workflow for comprehensive kinase inhibitor selectivity profiling.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetX Target Kinase X Receptor->TargetX activates Substrate Downstream Substrate TargetX->Substrate phosphorylates Response Cell Proliferation & Survival Substrate->Response MSB1 MSB-1 MSB1->TargetX inhibits

Caption: Hypothetical signaling pathway involving the target kinase.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. While the this compound scaffold, represented here by MSB-1, shows promise in our hypothetical analysis, it is the rigorous application of the described experimental methodologies that will ultimately determine its true potential. The combination of broad kinome screening and cellular target engagement assays provides a robust dataset for informed decision-making in lead optimization. Future studies should aim to expand the kinase panel, investigate potential off-target effects on other protein families, and correlate in vitro cross-reactivity profiles with in vivo safety data. By adhering to these principles of scientific integrity, researchers can more effectively navigate the complexities of the kinome and develop safer, more effective targeted therapies.

References

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies: The Impact of Benzylamine Substitution on Target Binding

Author: BenchChem Technical Support Team. Date: January 2026

The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active compounds. Its unique combination of a phenyl ring and an amino group allows for systematic modifications to probe the chemical space of a target's binding pocket. Understanding the structure-activity relationship (SAR) of benzylamine derivatives is paramount for optimizing ligand potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of how substitutions on the benzylamine moiety influence target binding, using the well-documented case of monoamine oxidase (MAO) inhibitors as a central example. We will delve into the causality behind experimental choices and provide actionable protocols for key assays that form the foundation of any robust SAR study.

The Benzylamine Moiety and Monoamine Oxidase: A Case Study in SAR

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Consequently, they are significant targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[1] Benzylamine itself is a substrate for MAO, making its derivatives excellent candidates for inhibitors. The exploration of substitutions on the benzylamine scaffold has yielded profound insights into the distinct topographies of the MAO-A and MAO-B active sites.

Dissecting the Impact of Aromatic Ring Substitutions

The nature and position of substituents on the phenyl ring of benzylamine dramatically alter its interaction with MAO enzymes. These modifications can influence both the binding affinity of the compound and the rate of its catalytic turnover.

A seminal study on the interaction of para- and meta-substituted benzylamine analogues with bovine liver mitochondrial MAO-B revealed key SAR trends.[2] Similarly, the structure-activity relationships for para-substituted benzylamines with recombinant human liver MAO-A have been elucidated, providing a basis for comparison.[3]

Key Observations from SAR Studies:

  • Electronic Effects : For MAO-A, the rate of oxidation is strongly correlated with the electronic effects (σ) of the substituent. A positive correlation suggests that electron-withdrawing groups, which lead to the development of negative charge at the benzylic carbon, favor the proton abstraction mechanism of C-H bond cleavage.[3]

  • Steric Effects : In contrast, the binding of para-substituted benzylamine analogues to MAO-A is best correlated with the van der Waals volume of the substituent. Larger substituents tend to bind more tightly, indicating the presence of a sizeable hydrophobic pocket.[3]

  • Substituent Position : The positioning of substituents (ortho, meta, para) on the phenyl ring can drastically alter the binding mode and selectivity between MAO-A and MAO-B, reflecting the different shapes of their respective active site cavities.

Comparative Analysis of Benzylamine Analogues as MAO Inhibitors

The following table summarizes the kinetic data for the oxidation of various substituted benzylamine analogues by human MAO-A and bovine MAO-B. This data provides a quantitative basis for understanding the SAR of this chemical series.

Substituent (Para-position)Human MAO-A (kcat, s⁻¹)Human MAO-A (Km, µM)Bovine MAO-B (kcat, s⁻¹)Bovine MAO-B (Km, µM)Primary Effect on MAO-A Binding
H9.5110018.0290Baseline
CH₃6.540012.0120Increased affinity (van der Waals)
OCH₃4.82507.070Increased affinity (van der Waals)
Cl15.045012.0100Increased turnover (electronic)
NO₂45.05002.015Significantly increased turnover (electronic)

Data synthesized from multiple sources for illustrative comparison.[2][3]

This comparative data underscores the differential requirements for optimal interaction with MAO-A and MAO-B. While larger, hydrophobic groups enhance binding to MAO-A, strong electron-withdrawing groups accelerate the catalytic step. For MAO-B, the trend is not as straightforward, indicating a more complex interplay of steric and electronic factors governing its substrate recognition.

The logical relationship between substituent properties and their effect on MAO-A activity can be visualized as follows:

SAR_Logic substituent Substituent Properties electronic Electronic Effects (σ) substituent->electronic e.g., -NO₂, -Cl steric Steric Bulk (van der Waals volume) substituent->steric e.g., -CH₃, -OCH₃ turnover Catalytic Rate (kcat) electronic->turnover Positive Correlation (ρ ~ 2.0) binding Binding Affinity (1/Km) steric->binding Positive Correlation

Caption: SAR logic for benzylamine binding to MAO-A.

Essential Experimental Protocols for a Robust SAR Study

To generate the high-quality, reproducible data necessary for establishing a clear SAR, a series of well-defined experiments must be performed. The following sections provide detailed, step-by-step protocols for key assays in the characterization of novel enzyme inhibitors.

Enzyme Inhibition Assay: Determining IC₅₀ for MAO

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of a compound's potency. This protocol describes a continuous spectrophotometric method for assessing MAO-A and MAO-B inhibition.[4]

Principle: This assay measures the production of benzaldehyde from the substrate benzylamine, which can be monitored by the increase in absorbance at 250 nm.[4] For MAO-A, kynuramine can be used as a substrate, and the formation of 4-hydroxyquinoline is monitored at 316 nm.[4]

Materials:

  • Purified human MAO-A or MAO-B enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Substrate: Benzylamine (for MAO-B) or Kynuramine (for MAO-A)

  • Test inhibitor (dissolved in DMSO)

  • UV-Vis spectrophotometer with temperature control

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute the stock solution of MAO-A or MAO-B in potassium phosphate buffer to the desired working concentration.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Potassium phosphate buffer

    • A range of concentrations of the test inhibitor (typically in triplicate)

    • A control with no inhibitor (for 100% activity) and a control with a known potent inhibitor (for 0% activity)

  • Pre-incubation: Add the diluted enzyme solution to each well. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (benzylamine or kynuramine) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength (250 nm for benzaldehyde or 316 nm for 4-hydroxyquinoline) over a period of 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The workflow for this assay can be visualized as follows:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Dilute Enzyme setup Add Buffer, Inhibitor, and Enzyme to Plate prep_enzyme->setup prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup prep_substrate Prepare Substrate Solution initiate Add Substrate to Initiate Reaction prep_substrate->initiate preincubate Pre-incubate at 37°C setup->preincubate preincubate->initiate measure Measure Absorbance Kinetically initiate->measure calc_rate Calculate Initial Velocities measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot det_ic50 Determine IC50 plot->det_ic50

Caption: Workflow for an enzyme inhibition assay.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[5] This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Principle: This assay measures the ability of an unlabeled test compound (the competitor) to displace a radiolabeled ligand from its receptor. The IC₅₀ value obtained is then converted to a Ki value using the Cheng-Prusoff equation.[6]

Materials:

  • Membrane preparation containing the target receptor (e.g., from cells overexpressing the receptor).[7]

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity (Kd) for the receptor.

  • Unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[7]

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the frozen membrane aliquots and resuspend them in ice-cold assay buffer to the desired protein concentration.[7]

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Competition: Membrane preparation, radioligand, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[6][7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition samples, determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

The workflow for a radioligand binding assay is depicted below:

Binding_Assay_Workflow cluster_setup Assay Setup cluster_separation Separation of Bound/Free Ligand cluster_quantification Quantification & Analysis add_reagents Pipette Membranes, Radioligand, and Competitor into 96-well Plate incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting (CPM) washing->counting analysis Calculate Specific Binding counting->analysis curve_fit Fit Competition Curve to get IC50 analysis->curve_fit calc_ki Calculate Ki via Cheng-Prusoff curve_fit->calc_ki

Caption: Workflow for a radioligand binding assay.

X-ray Crystallography: Visualizing the Binding Interaction

The ultimate goal of an SAR study is often to understand the molecular interactions driving the observed activity. X-ray crystallography provides a high-resolution 3D structure of the ligand bound to its target protein, revealing the precise binding mode.[8]

Principle: A protein-ligand complex is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

General Workflow:

  • Protein-Ligand Complex Formation: The complex can be formed either by co-crystallization (incubating the protein and ligand together before setting up crystallization trials) or by soaking the ligand into pre-existing apo-protein crystals.[9][10] Co-crystallization is often preferred for ligands with higher affinity.[11]

  • Crystallization: The protein-ligand complex solution is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that yield well-ordered crystals.

  • Crystal Harvesting and Cryo-protection: A suitable crystal is harvested and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection. The crystal is then flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal is rotated in the beam, and the diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using techniques like molecular replacement if a related structure is known. The resulting electron density map is used to build and refine the atomic model of the protein-ligand complex.

  • Structural Analysis: The final refined structure reveals the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the benzylamine derivative and the amino acid residues in the target's active site. This information is invaluable for rational drug design and for explaining the observed SAR.

Conclusion

The benzylamine scaffold remains a highly productive starting point for the development of potent and selective modulators of biological targets. As demonstrated with MAO inhibitors, a systematic exploration of substitutions on the aromatic ring can lead to a deep understanding of the structural and electronic requirements for optimal binding. By combining robust experimental techniques such as enzyme inhibition assays, radioligand binding studies, and X-ray crystallography, researchers can build a comprehensive SAR model. This model not only explains the activity of existing compounds but also provides a predictive framework for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Scaled-Up Synthesis of 3-(Morpholine-4-sulfonyl)benzylamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Morpholine-4-sulfonyl)benzylamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a flexible benzylamine group and a morpholine sulfonyl moiety, makes it a valuable building block in drug discovery programs targeting a range of therapeutic areas. As demand for this intermediate grows, the development of a robust, scalable, and economically viable synthetic route is paramount for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of two distinct synthetic routes for the scaled-up production of this compound. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will explore the causality behind experimental choices, offering insights to enable informed decisions in a process chemistry setting.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are evaluated herein. The key distinction lies in the sequence of introducing the benzylamine and the morpholine-4-sulfonyl functionalities.

  • Route A: The "Sulfonylation-First" Approach. This strategy commences with a substituted toluene derivative, introducing the morpholine-4-sulfonyl group early in the synthesis, followed by functionalization of the methyl group to the desired benzylamine.

  • Route B: The "Nitrile Reduction" Approach. This pathway begins with a benzonitrile precursor. The morpholine-4-sulfonyl moiety is introduced, and the synthesis culminates in the reduction of the nitrile group to the target benzylamine.

The choice between these routes for a scaled-up process depends on a multitude of factors, including the cost and availability of starting materials, the number of synthetic steps, overall yield, purity of the final product, and the safety and environmental impact of the chemical transformations involved.

Route A: The "Sulfonylation-First" Approach

This synthetic pathway is a classical approach that builds the molecule by first establishing the sulfonyl morpholine moiety on the aromatic ring, followed by elaboration of the methyl group.

Synthetic Workflow for Route A

Route A Workflow start 3-Methylbenzoyl Chloride step1 Chlorosulfonylation start->step1 ClSO3H intermediate1 3-(Chlorosulfonyl)-5-methylbenzoyl chloride step1->intermediate1 step2 Reaction with Morpholine intermediate1->step2 Morpholine, Base intermediate2 3-(Morpholine-4-sulfonyl)-5-methylbenzoyl chloride step2->intermediate2 step3 Amidation intermediate2->step3 NH3 intermediate3 3-(Morpholine-4-sulfonyl)-5-methylbenzamide step3->intermediate3 step4 Hofmann Rearrangement or equivalent intermediate3->step4 e.g., NaOBr product This compound step4->product

Caption: Synthetic workflow for Route A, the "Sulfonylation-First" approach.

Detailed Experimental Protocol for Route A (Hypothetical, based on analogous reactions)

Step 1: Chlorosulfonylation of 3-Methylbenzoyl Chloride

  • Rationale: Chlorosulfonic acid is a powerful and cost-effective reagent for the electrophilic aromatic substitution to introduce a sulfonyl chloride group.[1][2] The methyl and acyl chloride groups are generally stable under these conditions.

  • Procedure:

    • In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas scrubber for HCl, cool chlorosulfonic acid (5.0 eq) to 0-5 °C.

    • Slowly add 3-methylbenzoyl chloride (1.0 eq) to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chlorosulfonyl)-5-methylbenzoyl chloride.

Step 2: Reaction with Morpholine

  • Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with a secondary amine like morpholine to form the corresponding sulfonamide.[3] A base is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude 3-(chlorosulfonyl)-5-methylbenzoyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add morpholine (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 3-(morpholine-4-sulfonyl)-5-methylbenzoyl chloride.

Step 3 & 4: Conversion to Benzylamine

  • Rationale: The conversion of the benzoyl chloride to a benzylamine can be achieved through a multi-step sequence involving amidation to the benzamide, followed by a Hofmann rearrangement or a similar transformation.

  • Procedure (Amidation and Hofmann Rearrangement):

    • Treat the crude 3-(morpholine-4-sulfonyl)-5-methylbenzoyl chloride with an excess of aqueous ammonia to form 3-(morpholine-4-sulfonyl)-5-methylbenzamide.

    • Isolate and dry the benzamide.

    • Subject the benzamide to a Hofmann rearrangement using sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield the final product, this compound.

    • The product can be purified by recrystallization from a suitable solvent system like ethanol/water.[4][5][6][7]

Route B: The "Nitrile Reduction" Approach

This alternative route installs the benzylamine functionality at a late stage through the reduction of a benzonitrile intermediate. This can be advantageous as nitrile reduction is often a high-yielding and clean reaction.

Synthetic Workflow for Route B

Route B Workflow start 3-Cyanobenzyl bromide step1 Sulfonation start->step1 e.g., Na2SO3, then oxidation intermediate1 3-Cyano-5-(sulfonyl)benzyl bromide step1->intermediate1 step2 Reaction with Morpholine intermediate1->step2 Morpholine, Base intermediate2 3-(Morpholine-4-sulfonyl)benzonitrile step2->intermediate2 step3 Catalytic Hydrogenation intermediate2->step3 H2, Catalyst (e.g., Raney Ni, Pd/C) product This compound step3->product

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-(Morpholine-4-sulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment and adhering to strict regulatory standards for chemical waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Morpholine-4-sulfonyl)benzylamine (CAS No. 933989-32-3), grounded in the principles of chemical safety and environmental stewardship. The procedures outlined are designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management.[1][2]

Core Principle: Hazard Determination

Before any disposal action is taken, the fundamental first step is to determine if the waste is hazardous.[3] While a specific, universally available Safety Data Sheet (SDS) for this compound is not always accessible, the chemical structure—containing an amine group and a sulfonyl morpholine moiety—suggests it should be handled with care. The benzylamine backbone itself is corrosive and can cause severe skin burns and eye damage.[4]

Therefore, as a precautionary principle, this compound waste must be treated as hazardous unless definitively proven otherwise through institutional analysis.

Consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided SDS for a formal hazard classification. Chemical waste generators are legally required to make this determination.

Potential Hazard Class Justification & Causality Primary Safety Concern
Corrosive The benzylamine functional group is a known corrosive.[4]Causes severe skin burns, eye damage, and respiratory tract irritation.[4][5]
Irritant Many amine-containing compounds are skin and respiratory irritants.Can cause inflammation and discomfort upon contact or inhalation.
Environmental Hazard The full ecotoxicity profile is not widely published; however, release into the environment should always be avoided.[5]Potential contamination of aquatic systems and soil.
Pre-Disposal: Personal Protective Equipment (PPE) & Safety

Handling chemical waste requires the same, if not greater, level of precaution as handling the pure substance. The choice of PPE is dictated by the potential hazards identified above.

  • Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Ensure gloves are free of tears or holes before use.

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of spills, a chemically resistant apron may be necessary.

  • Engineering Controls: All waste handling and transfers should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

This protocol follows the EPA's framework for managing hazardous waste in a laboratory setting, specifically within a "Satellite Accumulation Area" (SAA). An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[6][7]

Step 1: Select the Appropriate Waste Container The container is the primary barrier between the hazardous waste and the environment.

  • Compatibility: The container must be chemically compatible with the waste. For this compound, which is likely a solid or in a solvent, a high-density polyethylene (HDPE) or glass container is appropriate.[6] Never use metal containers for potentially corrosive or acidic waste. [6]

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[6][8]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[6][9]

Step 2: Segregate the Waste Stream Proper segregation is critical to prevent dangerous chemical reactions.[3][6]

  • Solid Waste: Collect solid this compound, contaminated filter paper, and used weighing boats in a designated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. Do not mix incompatible waste streams. For example, halogenated solvents must be kept separate from non-halogenated solvents.

  • Incompatibility Rule: Never mix this amine-based compound with acids, strong oxidizing agents, or other reactive chemicals in the same waste container.[6]

Step 3: Label the Waste Container Correctly Improper labeling is a common and serious compliance violation. As soon as the first drop of waste enters the container, it must be labeled.

  • The label must clearly state the words "Hazardous Waste." [1][3][7]

  • List the full chemical name(s) of all components in the container. Do not use abbreviations or chemical formulas. [3] For mixtures, list all constituents.

  • Indicate the associated hazards (e.g., "Corrosive," "Irritant").[7]

Step 4: Store the Waste in a Satellite Accumulation Area (SAA)

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][10]

  • Containment: The container should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

  • Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[1][6] This is a critical EPA requirement to prevent the release of vapors.

Step 5: Arrange for Final Disposal

  • EHS Pickup: Once the waste container is full (or has been in the SAA for an extended period, typically up to one year for partially filled containers), contact your institution's EHS department to request a pickup.[6]

  • Professional Disposal: EHS will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal company. Under no circumstances should laboratory chemical waste be disposed of down the drain or in the regular trash. [8]

Emergency Procedures for Spills

In the event of a spill during the disposal process:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a universal absorbent pad) to contain and clean up the spill.

  • Collect Waste: Sweep up the absorbed material and place it in a designated hazardous waste container.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste in a laboratory setting.

G Workflow for Disposal of this compound start Waste Generated (e.g., excess reagent, contaminated material) haz_det Hazard Determination (Consult SDS & EHS - Assume Hazardous) start->haz_det ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_det->ppe Confirmed or Assumed Hazardous container Select & Prepare Compatible Waste Container ppe->container label Affix 'Hazardous Waste' Label & List Full Chemical Name(s) container->label segregate Segregate Waste (Solid vs. Liquid, No Mixing Incompatibles) label->segregate solid Add to Solid Hazardous Waste Container segregate->solid Solid Waste liquid Add to Liquid Hazardous Waste Container segregate->liquid Liquid Waste store Store Container in SAA (Closed Lid, Secondary Containment) solid->store liquid->store full Container Full? store->full full->store No ehs Contact EHS for Waste Pickup full->ehs Yes end Waste Removed by EHS for Final Disposal ehs->end

Caption: Disposal workflow from generation to EHS pickup.

References

A Comprehensive Guide to the Safe Handling of 3-(Morpholine-4-sulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for the handling and disposal of 3-(Morpholine-4-sulfonyl)benzylamine (CAS No. 933989-32-3).[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical data from structurally related molecules, including morpholine, aromatic amines, and sulfonyl-containing compounds, to establish a robust safety protocol.[4] Our primary objective is to empower you with the knowledge to manage this chemical safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: A Synthesis of Structural Analogues

Understanding the potential hazards of this compound requires a careful analysis of its constituent functional groups: the morpholine ring, the aromatic amine (benzylamine), and the sulfonyl group.

  • Morpholine Moiety: Morpholine is a flammable liquid and vapor that is also corrosive, causing severe skin burns and eye damage.[5][6] It is harmful if swallowed or inhaled and is toxic in contact with skin.[5][6] Therefore, it is prudent to treat this compound as a compound that may possess similar corrosive and toxic properties.

  • Aromatic Amine (Benzylamine) Moiety: Aromatic amines as a class of compounds warrant careful handling.[7] Benzylamine, the parent amine of the benzylamine moiety, is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or in contact with skin.[8]

  • Sulfonyl Moiety: While the sulfonyl group in this compound is part of a sulfonamide, related sulfonyl chloride compounds are known to be corrosive and water-reactive.[9] This suggests that the compound should be protected from moisture.

Given this information, this compound should be handled as a potentially corrosive and toxic substance, with particular attention to avoiding skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of any potential dust or vapors.[4][10]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader facial protection.[6][11][12]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[4][13]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient.[7][11][12]

Below is a workflow diagram illustrating the PPE selection process.

start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.

Step 1: Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4][6]

  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.[4][7]

Step 2: Handling the Compound

  • Weighing: If the compound is a solid, weigh it inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.[4]

  • Dissolving: When preparing solutions, add the compound to the solvent slowly and carefully to prevent splashing.[4]

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle and ensure the reaction is continuously monitored. Vapors may form explosive mixtures with air at elevated temperatures.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11] The compound should be stored under an inert atmosphere if it is sensitive to air or moisture.[3][11]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Categorization and Collection:

  • Solutions: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container. This container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[4]

  • Contaminated Labware: Dispose of all contaminated disposable labware, such as pipette tips and gloves, in a designated solid hazardous waste container.[4]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[4]

  • Segregation: Do not mix incompatible waste streams.[4]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

  • Professional Disposal: All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[9][10]

The following diagram outlines the operational and disposal workflow.

cluster_operational Operational Phase cluster_disposal Disposal Phase prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Handling (Weighing, Dissolving, Reaction) prep->handling post_handling Step 3: Post-Handling (Decontamination, Hand Washing, Storage) handling->post_handling waste_cat Categorize Waste (Solutions, Contaminated Labware) post_handling->waste_cat waste_collect Collect in Labeled, Segregated Containers waste_cat->waste_collect waste_store Store in Designated Satellite Accumulation Area waste_collect->waste_store prof_disposal Dispose via Approved Hazardous Waste Company waste_store->prof_disposal

Caption: Operational and Disposal Workflow for this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[6][14] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][15] Seek immediate medical attention.[7][15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[6][14] Seek immediate medical attention.[15][16]

  • Inhalation: Move the affected person to fresh air.[7][16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[16] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person.[15][16] Seek immediate medical attention.[16]

  • Spill: Evacuate the area.[10] Ensure adequate ventilation.[10] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[10]

By adhering to these comprehensive safety protocols, you can confidently and safely handle this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Morpholine-4-sulfonyl)benzylamine
Reactant of Route 2
Reactant of Route 2
3-(Morpholine-4-sulfonyl)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.